Lorvotuzumab mertansine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C46H68ClN5O13S2 |
|---|---|
分子量 |
998.6 g/mol |
IUPAC名 |
(2S)-2-amino-6-[4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C46H68ClN5O13S2/c1-26-13-12-15-35(62-9)46(60)25-34(63-44(59)50-46)28(3)41-45(5,65-41)36(24-39(55)52(7)32-22-30(21-26)23-33(61-8)40(32)47)64-43(58)29(4)51(6)38(54)18-20-66-67-27(2)16-17-37(53)49-19-11-10-14-31(48)42(56)57/h12-13,15,22-23,27-29,31,34-36,41,60H,10-11,14,16-21,24-25,48H2,1-9H3,(H,49,53)(H,50,59)(H,56,57)/b15-12+,26-13+/t27?,28-,29+,31+,34+,35-,36+,41+,45+,46+/m1/s1 |
InChIキー |
MFZSNESUTRVBQX-XEURHVNRSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Lorvotuzumab Mertansine: A Technical Guide to CD56 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD56-expressing cancers. This document provides a comprehensive technical overview of the validation of its target, CD56 (also known as Neural Cell Adhesion Molecule or NCAM), drawing from preclinical and clinical research. It is designed to serve as a detailed resource for professionals in the field of oncology drug development.
The core of this guide focuses on the experimental validation of CD56 as a therapeutic target for lorvotuzumab mertansine. We will delve into the mechanism of action, preclinical efficacy in various cancer models, and the detailed methodologies behind the key experiments that form the basis of this validation. All quantitative data is summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
The Target: CD56 (NCAM)
CD56 is a glycoprotein (B1211001) expressed on the surface of various cells, including neuronal cells and natural killer (NK) cells.[1][2] Its expression is also found in a range of hematological malignancies and solid tumors, making it an attractive target for targeted cancer therapies.[2][3]
CD56 Expression in Malignancies:
| Tumor Type | Prevalence of CD56 Expression | Reference |
| Small Cell Lung Cancer (SCLC) | ~74-100% | [4][5][6] |
| Multiple Myeloma (MM) | up to 78% | [7][8] |
| Ovarian Cancer | ~55-60% | [7] |
| Neuroblastoma | High | [2] |
| Merkel Cell Carcinoma | High | [7] |
| Pancreatic Neuroendocrine Neoplasms | High in G1/G2, lower in G3 | [1][2] |
The Antibody-Drug Conjugate: this compound
This compound is a complex molecule designed to selectively deliver a potent cytotoxic agent to CD56-expressing tumor cells.[7][9]
Components:
-
Antibody: Lorvotuzumab (huN901), a humanized monoclonal antibody that binds with high affinity to CD56.[7][9]
-
Linker: A stable disulfide linker (SPP) that connects the antibody to the cytotoxic payload.[7][9]
-
Payload: Mertansine (DM1), a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][9]
Mechanism of Action
The therapeutic action of this compound is a multi-step process initiated by the specific binding of the antibody component to CD56 on the cancer cell surface.
Preclinical Validation of CD56 as a Target
The validation of CD56 as a therapeutic target for this compound is supported by extensive preclinical studies demonstrating the ADC's potent and specific anti-tumor activity in vitro and in vivo.
In Vitro Cytotoxicity
This compound has demonstrated potent and target-dependent cytotoxicity against various CD56-positive cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in SCLC Cell Lines
| Cell Line | IC50 (nM) | Assay Method | Reference |
| NCI-H526 | 0.2 | WST-8 | [10] |
| NCI-H69 | 5 | WST-8 | [10] |
Experimental Protocol: WST-8 Cell Viability Assay [10][11]
This protocol outlines the general steps for assessing the in vitro cytotoxicity of this compound using a WST-8 based cell viability assay.
-
Cell Culture: Culture CD56-positive small cell lung cancer (SCLC) cell lines, such as NCI-H526 and NCI-H69, in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the antibody-drug conjugate dilutions. Include wells with untreated cells and cells treated with a non-targeting control ADC. To confirm target specificity, a blocking experiment can be performed by pre-incubating cells with an excess of unconjugated lorvotuzumab antibody before adding this compound.[10]
-
Incubation: Incubate the plates for 8-9 days at 37°C in a humidified atmosphere with 5% CO2.[10]
-
WST-8 Assay: After the incubation period, add 20 µL of WST-8 solution to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various mouse xenograft models of human cancers.
Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models [10]
| Xenograft Model | Treatment | Dose (mg/kg) | Schedule | Outcome |
| SW2 (SCLC) | This compound | 3 | Single dose | Minimal efficacious dose (T/C = 29%) |
| SW2 (SCLC) | This compound | 17 | Single dose | High activity (T/C < 10%), 50% tumor-free |
| SW2 (SCLC) | This compound | 51 | Single dose | Curative, complete tumor regression |
| NCI-H526 (SCLC) | This compound | 8.5 | qw x 2 | High activity (T/C = 5%), 50% tumor-free |
Experimental Protocol: SCLC Xenograft Model [6][10]
This protocol describes the general procedure for establishing and treating SCLC xenografts in mice.
-
Animal Models: Use immunocompromised mice, such as SCID or athymic nude mice.
-
Cell Implantation: Subcutaneously inject a suspension of SCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width^2).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
Treatment Administration: Administer this compound intravenously at the specified doses and schedule.[10]
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage of tumor growth in the treated group compared to the control group (T/C%).
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
CD56 Signaling Pathway
While primarily known as an adhesion molecule, CD56 can also initiate intracellular signaling cascades that influence cell survival and proliferation. The signaling pathways downstream of CD56 are not fully elucidated in cancer cells, but evidence suggests the involvement of non-receptor tyrosine kinases such as Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[10][12][13]
Upon homophilic binding or interaction with other molecules like the Fibroblast Growth Factor Receptor (FGFR), CD56 can recruit and activate FAK and Pyk2.[14][15] This activation can lead to the downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are known to promote cell survival and proliferation. In multiple myeloma, Pyk2 has been shown to play a role in tumor progression through the Wnt/β-catenin signaling pathway.[13][14]
Conclusion
The comprehensive preclinical data strongly support the validation of CD56 as a therapeutic target for the antibody-drug conjugate this compound. The high and frequent expression of CD56 on the surface of several cancer types, including small cell lung cancer and multiple myeloma, provides a basis for selective targeting. The potent and specific in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound in CD56-positive models underscore the therapeutic potential of this approach. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of CD56-targeted therapies. Further research into the intricacies of the CD56 signaling pathway may unveil additional opportunities for therapeutic intervention and patient stratification. While clinical development of this compound has faced challenges, the foundational science validating CD56 as a target remains a valuable contribution to the field of oncology.[16]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eudoxuspress.com [eudoxuspress.com]
- 6. Initiation and Characterization of Small Cell Lung Cancer Patient-Derived Xenografts from Ultrasound-Guided Transbronchial Needle Aspirates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PYK2 mediates microenvironment-specific cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. woongbee.com [woongbee.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Pyk2 promotes tumor progression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyk2 promotes tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Consensus for Flow Cytometry Clinical Report on Multiple Myeloma: A Multicenter Harmonization Process Merging Laboratory Experience and Clinical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate this compound (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Composition of Lorvotuzumab Mertansine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorvotuzumab mertansine (B1676302) (also known as IMGN901) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy for cancers expressing the CD56 antigen. This document provides a comprehensive technical overview of the structure, composition, and underlying mechanisms of lorvotuzumab mertansine. It is intended to serve as a resource for researchers, scientists, and professionals involved in the field of oncology and drug development. This guide details the molecular architecture of the ADC, including the humanized monoclonal antibody lorvotuzumab, the cytotoxic maytansinoid payload DM1 (mertansine), and the cleavable disulfide linker that connects them. Quantitative data on its biochemical and cellular properties are summarized, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This compound is an ADC developed for the treatment of CD56-positive malignancies, which include small cell lung cancer (SCLC), multiple myeloma, and other neuroendocrine tumors.[1][2] The therapeutic rationale for this ADC is based on the specific targeting of the CD56 (Neural Cell Adhesion Molecule or NCAM) antigen, which is highly expressed on the surface of these cancer cells but has limited expression on normal tissues.[2][3]
Structure and Composition
This compound is a complex molecule comprising three key components: a humanized monoclonal antibody (lorvotuzumab), a potent cytotoxic agent (mertansine, also known as DM1), and a linker molecule that connects the antibody to the cytotoxic payload.[1][4]
-
Lorvotuzumab (huN901): This is a humanized IgG1 monoclonal antibody that specifically targets the CD56 antigen.[1][5] It was derived from the murine N901 antibody.[5] The humanization process reduces the immunogenicity of the antibody, making it more suitable for therapeutic use in humans.[6]
-
Mertansine (DM1): DM1 is a thiol-containing maytansinoid, a potent microtubule inhibitor.[7] It is a derivative of maytansine, a natural product isolated from the plant Maytenus serrata.[7] DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2]
-
Linker (SPP): The antibody and the cytotoxic payload are conjugated via a cleavable disulfide linker, N-succinimidyl-3-(2-pyridyldithio)propionate (SPP).[4][5] This linker is designed to be stable in the bloodstream, minimizing systemic toxicity. Once the ADC is internalized into the target cancer cell, the disulfide bond is cleaved in the reducing environment of the cell, releasing the active DM1 payload.[7]
The average drug-to-antibody ratio (DAR) for this compound is approximately 3.5 molecules of DM1 per antibody molecule.[5]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing insights into its binding affinity, cytotoxicity, and other relevant parameters.
Table 1: Biochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.5 | [3] |
| Antibody Class | Humanized IgG1 | [1] |
| Target Antigen | CD56 (NCAM) | [1] |
Table 2: Binding Affinity and In Vitro Cytotoxicity
| Cell Line | EC50 (Binding Affinity) | IC50 (Cytotoxicity) | Reference |
| SW2 (SCLC) | 0.4 nM | Not Reported | [3] |
| NCI-H526 (SCLC) | Not Reported | 0.2 nM | [3] |
| NCI-H69 (SCLC) | Not Reported | 5 nM | [3] |
Mechanism of Action
The therapeutic effect of this compound is achieved through a multi-step process that begins with targeted binding and culminates in cancer cell death.
-
Binding: this compound circulates in the bloodstream and specifically binds to the CD56 antigen expressed on the surface of tumor cells.[2]
-
Internalization: Upon binding, the ADC-CD56 complex is internalized into the cell via endocytosis.[7]
-
Payload Release: Inside the cell, the disulfide bond of the SPP linker is cleaved by intracellular reducing agents such as glutathione, releasing the cytotoxic DM1 payload into the cytoplasm.[7]
-
Cytotoxicity: The released DM1 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the characterization of this compound.
Synthesis of this compound
The conjugation of DM1 to lorvotuzumab is achieved through a multi-step chemical process.
Workflow for Antibody-Drug Conjugation:
Detailed Protocol Outline:
-
Antibody Preparation:
-
Start with a solution of purified lorvotuzumab in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the antibody concentration is accurately determined.
-
-
Modification of Antibody with SPP Linker:
-
Prepare a stock solution of N-succinimidyl 3-(2-pyridyldithio)propionate (SPP) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add the SPP solution to the antibody solution. The molar ratio of SPP to antibody is a critical parameter to control the number of linkers attached to the antibody.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing. This reaction results in the formation of an amide bond between the N-hydroxysuccinimide (NHS) ester of SPP and lysine (B10760008) residues on the antibody.
-
Remove excess, unreacted SPP by dialysis or size exclusion chromatography.
-
-
Conjugation with DM1:
-
Prepare a stock solution of DM1 in a suitable solvent.
-
Add the DM1 solution to the modified antibody (lorvotuzumab-SPP) solution.
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature, specific pH) to allow the thiol group of DM1 to react with the pyridyldithio group of the linker via thiol-disulfide exchange.
-
Monitor the reaction progress using analytical techniques such as HPLC.
-
-
Purification and Characterization:
-
Purify the resulting this compound ADC from unconjugated DM1 and other reactants using methods like size exclusion chromatography.
-
Characterize the final product to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Immunohistochemistry (IHC) for CD56 Expression
This protocol outlines the general steps for detecting CD56 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3-5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a water bath, pressure cooker, or microwave.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity by incubating with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate with the primary antibody against CD56 (e.g., clone 1B6) at the optimal dilution overnight at 4°C in a humidified chamber.[8]
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
-
Detection and Counterstaining:
-
Develop the signal by adding a chromogen substrate solution (e.g., diaminobenzidine, DAB) and monitoring for color development.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Signaling Pathways
DM1-Induced Apoptosis Pathway
The cytotoxic effect of DM1 is primarily mediated through its interaction with the microtubule network, leading to the activation of the intrinsic apoptotic pathway.
Conclusion
This compound is a rationally designed antibody-drug conjugate that leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to CD56-expressing tumor cells. Its structure, with a cleavable linker, is optimized for stability in circulation and efficient payload release within the target cells. The in-depth understanding of its structure, composition, and mechanism of action, as detailed in this guide, is crucial for its continued development and for the design of next-generation ADCs with improved therapeutic indices. The provided experimental protocols offer a foundational framework for researchers working with this and similar molecules. As our understanding of the complex interplay between ADCs and tumor biology deepens, agents like this compound will continue to be at the forefront of targeted cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 8. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Discovery and Development of Lorvotuzumab Mertansine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical discovery and development of lorvotuzumab mertansine (B1676302) (IMGN901), an antibody-drug conjugate (ADC) targeting CD56-positive cancers. This document outlines the core components of lorvotuzumab mertansine, its mechanism of action, and summarizes key preclinical findings, including detailed experimental protocols and quantitative data from in vitro and in vivo studies.
Introduction to this compound
This compound is a promising therapeutic agent designed for the targeted delivery of a potent cytotoxic payload to cancer cells expressing the CD56 antigen.[1][2][3] CD56, also known as Neural Cell Adhesion Molecule (NCAM), is highly expressed on the surface of various hematological and solid tumors, including small cell lung cancer (SCLC), multiple myeloma, ovarian cancer, and Merkel cell carcinoma, while its expression on normal tissues is limited.[1][4][5] This differential expression profile makes CD56 an attractive target for ADC-based therapies.
The conjugate consists of three key components:
-
Lorvotuzumab: A humanized IgG1 monoclonal antibody that binds with high affinity to human CD56.[1][6] The antibody component serves to selectively target the ADC to tumor cells.
-
DM1: A potent maytansinoid microtubule-disrupting agent.[5][7] DM1 is a derivative of maytansine (B1676224) and is approximately 200-1,000 times more cytotoxic than vinca (B1221190) alkaloids.[5]
-
SPP Linker: A cleavable disulfide linker that connects the lorvotuzumab antibody to the DM1 payload.[2] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cell.[6]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that ensures the targeted delivery and release of the cytotoxic agent within cancer cells, leading to their destruction.[5][6]
-
Binding: this compound binds with high affinity to the CD56 receptor on the surface of tumor cells.[6]
-
Internalization: Upon binding, the ADC-CD56 complex is internalized into the cell via endocytosis.[5]
-
Payload Release: Inside the cell, the disulfide linker is cleaved, releasing the active DM1 payload.[6]
-
Microtubule Disruption: The released DM1 binds to tubulin, inhibiting microtubule polymerization.[5][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]
Preclinical Data
In Vitro Studies
The in vitro antitumor activity of this compound has been evaluated in various CD56-positive cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in SCLC Cell Lines
| Cell Line | IC50 (nM) | Reference |
| NCI-H526 | 0.2 | [8] |
| NCI-H69 | 5 | [8] |
In Vivo Studies
The efficacy of this compound has been demonstrated in several preclinical xenograft models of human cancers.
Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models
| Xenograft Model | Treatment Dose (mg/kg) | Outcome | Reference |
| SW2 | 3 | Minimal efficacious dose (T/C = 29%) | [4] |
| SW2 | 17 | High activity (T/C < 10%), 50% tumor-free | [4] |
| SW2 | 51 | Curative, complete tumor regressions | [4] |
| NCI-H526 | 8.5 (qw x 2) | Significant tumor growth inhibition | [4] |
T/C: Median tumor volume of treated group / Median tumor volume of control group
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines the general procedure for assessing the in vitro cytotoxicity of this compound using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).[1][9][10]
Materials:
-
CD56-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound, unconjugated antibody, and free DM1
-
96-well microplates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete culture medium. Remove the existing medium from the wells and add the treatment solutions.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Flow Cytometry for Binding Affinity
This protocol describes the use of flow cytometry to assess the binding of this compound to CD56-expressing cells.[6][11][12]
Materials:
-
CD56-positive and -negative cells
-
This compound
-
Fluorescently labeled secondary antibody (if the primary antibody is not labeled)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in FACS buffer.
-
Staining: Incubate the cells with various concentrations of this compound on ice.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not fluorescently labeled, wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data on fluorescence intensity.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each concentration and plot it against the antibody concentration to determine the binding affinity (EC50).
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.[2][4]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
CD56-positive tumor cells
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at various doses).
-
Treatment Administration: Administer this compound and control agents according to the planned dosing schedule (e.g., intravenously).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and record the body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Evaluation: Continue the study until the tumors in the control group reach a specified endpoint. Efficacy is typically assessed by comparing the tumor growth in the treated groups to the control group (e.g., calculating the T/C ratio).
Immunohistochemistry for CD56 Expression
This protocol details the procedure for detecting CD56 expression in tumor tissues using immunohistochemistry (IHC).[4][13]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Anti-CD56 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-CD56 primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with an HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate-chromogen system to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount them with a coverslip.
-
Microscopic Evaluation: Examine the slides under a microscope to assess the intensity and localization of CD56 staining.
Conclusion
The preclinical data for this compound demonstrate its potent and specific antitumor activity against CD56-expressing cancers. The targeted delivery of the highly potent maytansinoid DM1 via the humanized anti-CD56 antibody results in significant efficacy in both in vitro and in vivo models of small cell lung cancer and multiple myeloma. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other antibody-drug conjugates. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of CD56-positive malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: antibody-drug-conjugate for CD56+ multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 13. CD56: a useful tool for the diagnosis of small cell lung carcinomas on biopsies with extensive crush artefact - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Linker Chemistry and Stability of Lorvotuzumab Mertansine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lorvotuzumab mertansine (B1676302) (formerly IMGN901) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD56-positive cancers. A critical component of its design is the linker that connects the cytotoxic payload, DM1, to the anti-CD56 antibody, lorvotuzumab. This guide provides a detailed examination of the linker's chemistry, its stability in circulation, and the mechanisms of payload release. Quantitative data from preclinical and clinical studies are presented, alongside detailed experimental protocols for assessing linker stability. Diagrams illustrating the core chemical structures, mechanisms of action, and experimental workflows are provided to facilitate a comprehensive understanding of this ADC's key attributes.
Introduction to Lorvotuzumab Mertansine
This compound is an ADC comprising three key components:
-
Lorvotuzumab: A humanized monoclonal antibody that specifically targets the CD56 (Neural Cell Adhesion Molecule or NCAM) antigen, which is expressed on the surface of various tumor cells, including multiple myeloma and small cell lung cancer.
-
DM1: A potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Linker: A chemical moiety that covalently attaches DM1 to lorvotuzumab.
The efficacy and safety of an ADC are critically dependent on the properties of its linker. An ideal linker must be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.
Linker Chemistry of this compound
This compound utilizes a cleavable disulfide linker known as SPP (N-succinimidyl 4-(2-pyridyldithio)propionate) . Some literature also refers to it as a "thiopentanoate linker"[1]. This linker is classified as a "hindered" disulfide linker, a feature designed to enhance its stability in plasma[2].
The conjugation process involves a two-step reaction:
-
The N-hydroxysuccinimide (NHS) ester of the SPP linker reacts with lysine (B10760008) residues on the lorvotuzumab antibody, forming a stable amide bond.
-
The pyridyldithio group of the antibody-linker conjugate then reacts with the thiol group on the DM1 payload, creating a disulfide bond.
The resulting structure connects the antibody and the payload via this disulfide bridge.
Linker Stability and Payload Release
The stability of the disulfide linker is a critical determinant of the therapeutic index of this compound. The design of the SPP linker represents a balance between maintaining stability in the bloodstream and allowing for efficient cleavage within the target cell.
Stability in Systemic Circulation
Clinical pharmacokinetic data from a Phase I study in patients with multiple myeloma provides insight into the in vivo stability of this compound[3].
| Parameter | Value | Cohort | Citation |
| Half-life of intact this compound | ~1 day | 112 mg/m² | [3] |
| Half-life of total Lorvotuzumab antibody | ~1.5 days | 112 mg/m² | [3] |
The shorter half-life of the intact ADC compared to the total antibody suggests that some deconjugation of the DM1 payload occurs in circulation[3]. Preclinical studies in mice identified a key catabolite in plasma as S-cysteinyl-DM1[4]. This indicates that a degree of thiol-disulfide exchange can occur with free cysteine in the plasma, leading to premature payload release. However, this catabolite is reported to have lower cytotoxic potency compared to the parent DM1[4].
Intracellular Payload Release
The primary mechanism of payload release for disulfide-linked ADCs like this compound is initiated upon internalization into the target cancer cell.
The process unfolds as follows:
-
Binding and Internalization: this compound binds to the CD56 receptor on the surface of the tumor cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The precise endocytic pathway for CD56 is not definitively established but is a critical area of investigation.
-
Lysosomal Trafficking and Degradation: The endosome containing the ADC traffics to and fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the lorvotuzumab antibody is degraded by proteases.
-
Disulfide Cleavage: The high concentration of reducing agents within the cell, primarily glutathione (GSH), which is present in millimolar concentrations in the cytosol compared to micromolar concentrations in the plasma, facilitates the reduction of the disulfide bond in the linker. This cleavage releases the active DM1 payload into the cytoplasm.
-
Cytotoxic Effect: The released DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.
Experimental Protocols for Stability Assessment
A variety of analytical techniques are employed to characterize the stability of ADCs. Below are representative protocols for key stability-indicating assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from the ADC in plasma.
Methodology:
-
Incubation: Incubate this compound at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an anti-human IgG (Fc) antibody.
-
Add plasma samples containing the ADC.
-
Detect the bound ADC using an anti-DM1 antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.
-
-
Quantification of Total Antibody (ELISA):
-
Use a similar ELISA format but with a detection antibody that also targets the human IgG to measure the total antibody concentration (conjugated and deconjugated).
-
-
Data Analysis: Calculate the drug-to-antibody ratio (DAR) at each time point by comparing the intact ADC concentration to the total antibody concentration. The rate of DAR decrease reflects the linker's instability.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability and clearance of the ADC.
Methodology:
-
Administration: Administer a single intravenous dose of this compound to an appropriate animal model (e.g., mice or non-human primates).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Sample Processing: Isolate plasma from the blood samples.
-
Analysis (LC-MS/MS):
-
Intact ADC and Total Antibody: Use immuno-affinity capture to isolate the antibody components from the plasma, followed by LC-MS analysis to determine the concentrations of the intact ADC and total antibody.
-
Free Payload: Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of released DM1 and its catabolites (e.g., S-cysteinyl-DM1).
-
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) for the intact ADC, total antibody, and free payload.
Conclusion
The SPP disulfide linker in this compound is a critical component that dictates its therapeutic window. Its design as a hindered disulfide bond provides a degree of stability in the systemic circulation, as evidenced by a plasma half-life of approximately one day in clinical studies. However, some level of deconjugation does occur, primarily through thiol-disulfide exchange with plasma cysteine. The primary mechanism of action relies on the efficient cleavage of this linker within the reducing environment of the target tumor cell, a process driven by the high intracellular concentration of glutathione. A thorough understanding of this linker's chemistry and stability, assessed through a combination of in vitro and in vivo experimental approaches, is paramount for the continued development and optimization of disulfide-linked antibody-drug conjugates. Further investigation into the specific kinetics of SPP linker cleavage and the detailed molecular pathways of CD56 internalization will provide even greater insights for the design of next-generation ADCs.
References
- 1. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADVL1522: A Phase 2 Study of this compound (IMGN901) in Children with Relapsed or Refractory Wilms Tumor, Rhabdomyosarcoma, Neuroblastoma, Pleuropulmonary Blastoma, Malignant Peripheral Nerve Sheath Tumor (MPNST) and Synovial Sarcoma, a Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence for Lorvotuzumab Mertansine Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro evidence supporting the target specificity of lorvotuzumab mertansine (B1676302) (LM), an antibody-drug conjugate (ADC) designed for the treatment of CD56-expressing cancers.[1] The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to Lorvotuzumab Mertansine
This compound (also known as IMGN901) is a promising therapeutic agent that combines a humanized monoclonal antibody, lorvotuzumab (huN901), with the potent cytotoxic maytansinoid, DM1.[2][3] The antibody component, lorvotuzumab, specifically targets CD56 (Neural Cell Adhesion Molecule or NCAM), a glycoprotein (B1211001) expressed on the surface of various tumor cells, including those in small cell lung cancer (SCLC), multiple myeloma (MM), and ovarian cancer, as well as on natural killer (NK) cells.[4][5] The cytotoxic agent, DM1, is a tubulin inhibitor that induces cell cycle arrest and apoptosis.[4] The two components are linked via a stable disulfide linker, which is designed to be cleaved intracellularly, ensuring targeted delivery of the cytotoxic payload to CD56-positive cells.[3]
Mechanism of Action: A Targeted Approach
The specificity of this compound is predicated on a multi-step mechanism that begins with the high-affinity binding of the lorvotuzumab antibody to the CD56 antigen on the surface of cancer cells.[2][6] This binding event triggers the internalization of the ADC-antigen complex.[4] Once inside the cell, the disulfide linker is cleaved, releasing the active DM1 payload.[6] The liberated DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and, ultimately, apoptotic cell death.[6] This targeted delivery mechanism is designed to minimize systemic exposure to the potent cytotoxic agent, thereby reducing off-target toxicities.[4]
Quantitative Data on Specificity
The specificity of this compound has been rigorously evaluated through a series of in vitro assays that quantify its binding affinity and cytotoxic potency against both CD56-positive and CD56-negative cancer cell lines.
Binding Affinity
Studies have demonstrated that the conjugation of the DM1 payload to the lorvotuzumab antibody does not significantly impair its high-affinity binding to the CD56 antigen.[2][7] The binding affinity is a critical determinant of the ADC's ability to selectively target cancer cells.
| Antibody/ADC | Cell Line | EC50 (nM) | Reference |
| Murine N901 | SW2 (SCLC) | 0.2 | [2] |
| Lorvotuzumab (huN901) | SW2 (SCLC) | 0.3 | [2] |
| This compound | SW2 (SCLC) | 0.4 | [2] |
EC50 (half-maximal effective concentration) values represent the concentration of the antibody or ADC required to achieve 50% of the maximum binding.
In Vitro Cytotoxicity
The cytotoxic activity of this compound is potent and highly dependent on the expression of CD56 on the target cells. In CD56-positive cell lines, this compound induces cell death at nanomolar concentrations, while its effect on CD56-negative cells is significantly reduced.[2][6]
| Cell Line | Cancer Type | CD56 Status | IC50/LC50 (nM) | Reference |
| NCI-H526 | Small Cell Lung Cancer | Positive | 0.2 | [2] |
| NCI-H69 | Small Cell Lung Cancer | Positive | 5 | [2] |
| RPMI-8226 | Multiple Myeloma | Positive | 3.4 | [1] |
| U266 | Multiple Myeloma | Positive | 1.7 | [1] |
| RPMI-8226 (in rBM) | Multiple Myeloma | Positive | 42.2 | [1] |
| U266 (in rBM) | Multiple Myeloma | Positive | 48.6 | [1] |
| NCI-H929 (in rBM) | Multiple Myeloma | Positive | 37.5 | [1] |
| Multiple Myeloma Cell Lines (unspecified) | Multiple Myeloma | Negative | No effect | [6] |
IC50 (half-maximal inhibitory concentration) or LC50 (half-maximal lethal concentration) values represent the concentration of the drug that is required for 50% inhibition of cell growth or viability. rBM: reconstituted basement membrane, a 3D culture model.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to establish the specificity of this compound.
Cell Surface Binding Assay (Flow Cytometry)
This protocol describes a standard method for quantifying the binding of this compound to the surface of CD56-positive cells using flow cytometry.
Objective: To determine the binding affinity (EC50) of this compound to CD56-expressing cells.
Materials:
-
CD56-positive cell line (e.g., SW2)
-
This compound and unconjugated lorvotuzumab
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with cold Flow Cytometry Staining Buffer. Resuspend cells to a concentration of 1-2 x 10^6 cells/mL.
-
Antibody Dilution: Prepare serial dilutions of this compound and unconjugated lorvotuzumab in staining buffer.
-
Incubation: Add 100 µL of cell suspension to each well of a 96-well plate. Add 50 µL of the diluted antibodies to the respective wells. Incubate on ice for 1 hour.
-
Washing: Wash the cells three times with 200 µL of cold staining buffer, centrifuging at 300 x g for 3 minutes between each wash.
-
Secondary Antibody Staining: Resuspend the cell pellets in 100 µL of the fluorescently labeled secondary antibody diluted in staining buffer. Incubate on ice for 30-45 minutes in the dark.
-
Final Washes: Wash the cells three times with cold staining buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire data on a flow cytometer.
-
Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the cytotoxic effect of this compound on both CD56-positive and CD56-negative cell lines.
Objective: To determine the IC50 of this compound in various cell lines.
Materials:
-
CD56-positive and CD56-negative cell lines
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The comprehensive in vitro data presented in this guide strongly support the high specificity of this compound for CD56-expressing cancer cells. The ADC demonstrates high-affinity, target-specific binding that is not compromised by the conjugation of the DM1 payload. Furthermore, its potent cytotoxic activity is predominantly restricted to CD56-positive cells, highlighting the effectiveness of the targeted delivery mechanism. These findings provide a solid preclinical rationale for the continued investigation of this compound as a promising therapeutic strategy for CD56-positive malignancies.
References
- 1. e-century.us [e-century.us]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential killing of CD56-expressing cells by drug-conjugated human antibodies targeting membrane-distal and membrane-proximal non-overlapping epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Binding Affinity of Lorvotuzumab Mertansine to CD56 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD56-expressing malignancies. This document provides a comprehensive technical overview of the binding characteristics of lorvotuzumab mertansine to its target, CD56 (also known as Neural Cell Adhesion Molecule, NCAM). A critical aspect of understanding the therapeutic potential and limitations of this ADC is its interaction with the different isoforms of CD56. While specific binding affinity data for each isoform is not extensively available in public literature, this guide synthesizes the existing data on its high-affinity binding to CD56-expressing cells, outlines detailed experimental protocols for characterizing such interactions, and presents the current understanding of CD56 signaling pathways.
Introduction to this compound and its Target, CD56
This compound is a sophisticated biopharmaceutical agent composed of three key components:
-
Lorvotuzumab (huN901): A humanized monoclonal antibody that specifically targets the CD56 antigen.[1][2]
-
DM1: A potent cytotoxic maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
A stable disulfide linker: This chemical bridge connects the lorvotuzumab antibody to the DM1 payload, designed to be cleaved upon internalization into the target cancer cell, releasing the cytotoxic agent.[1][3]
The therapeutic strategy of this compound is predicated on the selective expression of CD56 on the surface of various tumor cells, including those of multiple myeloma, small cell lung cancer (SCLC), ovarian cancer, and other neuroendocrine tumors, while having limited expression on most normal tissues.[3][4]
The CD56 Antigen and its Isoforms
CD56, or NCAM, is a glycoprotein (B1211001) member of the immunoglobulin superfamily that mediates cell-cell and cell-matrix adhesion.[5] Alternative splicing of the NCAM1 gene results in the expression of three primary isoforms, which differ in their cytoplasmic domains and membrane anchorage:[5]
-
NCAM-120 (GPI-anchored): This isoform is linked to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and lacks a transmembrane or cytoplasmic domain.[5]
-
NCAM-140 (transmembrane): Contains a transmembrane domain and a shorter cytoplasmic tail.[5] This isoform is noted to be the most prominent in embryonic development and in various CD56-positive malignancies.
-
NCAM-180 (transmembrane): Possesses a transmembrane domain and a longer cytoplasmic domain, suggesting a greater role in intracellular signaling.[5]
The differential expression and function of these isoforms in both normal physiology and cancer biology underscore the importance of understanding the binding characteristics of therapeutic antibodies to each variant.
Quantitative Analysis of this compound Binding Affinity
Precise quantitative data on the binding affinity of this compound to each of the individual CD56 isoforms is not extensively detailed in publicly available literature. However, studies on CD56-expressing cell lines have demonstrated high-affinity binding of the conjugate.
The binding of this compound to the human SCLC cell line, SW2, was shown to be comparable to the unmodified lorvotuzumab and the parent murine N901 antibody. The half-maximal effective concentration (EC50) values, which are indicative of the conjugate's potency in a cellular context and reflect binding affinity, are presented in Table 1.[6]
| Molecule | Target Cell Line | EC50 (nM) |
| This compound | SW2 (SCLC) | 0.4 |
| Lorvotuzumab (unmodified) | SW2 (SCLC) | 0.3 |
| N901 (murine parent) | SW2 (SCLC) | 0.2 |
Table 1: Apparent Binding Affinity (EC50) of this compound and Related Antibodies to a CD56-Expressing Cell Line.[6]
It is important to note that while conjugation of the DM1 payload does not significantly alter the antibody's binding characteristics, a direct comparison of the dissociation constant (Kd) for each CD56 isoform has not been reported.[6]
Experimental Protocols for Determining Binding Affinity
To ascertain the binding affinity of this compound to different CD56 isoforms, several established biophysical techniques can be employed. Below are detailed methodologies for two such key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and the determination of the equilibrium dissociation constant (Kd).
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to purified recombinant CD56 isoforms (120, 140, and 180 kDa).
Materials:
-
Biacore instrument (e.g., Biacore T200, Cytiva)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human CD56 isoforms (extracellular domains)
-
This compound
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Surface Preparation (Ligand Immobilization):
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant CD56 isoform (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~1000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Assay Development (Analyte Binding):
-
Prepare a dilution series of this compound in HBS-EP+ buffer, typically ranging from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 100 nM).
-
Inject the different concentrations of this compound over the immobilized CD56 isoform surface and the reference cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where buffer is flowed over the chip (e.g., 600 seconds).
-
Regenerate the sensor surface between each concentration by injecting a low pH glycine (B1666218) solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove bound antibody.
-
-
Kinetic Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model using the Biacore evaluation software.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Flow Cytometry for Cell-Based Binding Affinity
Flow cytometry can be used to determine the apparent binding affinity of this compound to cells endogenously expressing different CD56 isoforms.
Objective: To determine the apparent Kd of this compound binding to cell lines expressing distinct CD56 isoform profiles.
Materials:
-
CD56-positive cell lines (e.g., neuroblastoma, multiple myeloma cell lines with characterized CD56 isoform expression)
-
This compound
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold flow cytometry buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Prepare a serial dilution of this compound in flow cytometry buffer (e.g., from 0.01 nM to 1 µM).
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the corresponding this compound dilution to each tube.
-
Incubate on ice for 1 hour, protected from light.
-
Wash the cells twice with 2 mL of cold flow cytometry buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of a pre-titrated optimal concentration of the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice as described in step 5.
-
Resuspend the final cell pellet in 500 µL of flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each concentration of this compound.
-
Plot the MFI against the concentration of this compound.
-
The apparent Kd can be determined by fitting the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism).
-
Visualizing Workflows and Signaling Pathways
Mechanism of Action of this compound
The following diagram illustrates the sequential steps involved in the targeted delivery of the cytotoxic payload DM1 to a CD56-expressing cancer cell by this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for SPR-Based Affinity Measurement
This diagram outlines the key stages of determining binding kinetics using Surface Plasmon Resonance.
Caption: Workflow for SPR-based binding affinity measurement.
CD56 Signaling Pathways
Engagement of CD56 can trigger intracellular signaling cascades that are implicated in cell survival and proliferation. The following diagram depicts a simplified overview of these pathways.[5]
Caption: Simplified CD56 signaling pathways.
Conclusion and Future Directions
This compound demonstrates high-affinity binding to CD56-expressing cancer cells, a prerequisite for its targeted cytotoxic activity. While the current data provides a strong foundation for its mechanism of action, a more granular understanding of its interaction with the specific CD56 isoforms (NCAM-120, -140, and -180) would be highly beneficial for the field. The differential expression of these isoforms on various tumors and their distinct roles in cell signaling could have implications for patient selection and predicting therapeutic response.
Future research should focus on utilizing the experimental protocols outlined herein to quantitatively determine the binding kinetics of this compound to each purified CD56 isoform. Such studies would provide invaluable data for researchers and drug developers, potentially enabling the refinement of CD56-targeting strategies and the development of next-generation ADCs with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. CD56 (NCAM) [bdbiosciences.com]
- 6. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Efficacy of Lorvotuzumab Mertansine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the efficacy of lorvotuzumab mertansine (B1676302) (IMGN901), an antibody-drug conjugate (ADC) targeting CD56-positive cancers. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological and experimental processes.
Core Mechanism of Action
Lorvotuzumab mertansine is composed of a humanized anti-CD56 antibody (lorvotuzumab) linked to the cytotoxic maytansinoid, DM1.[1][2] The mechanism of action begins with the high-affinity binding of the lorvotuzumab component to the CD56 antigen, which is expressed on the surface of various tumor cells, including multiple myeloma and small-cell lung cancer.[3][4] Following binding, the ADC-antigen complex is internalized by the cell.[3][4] Inside the cell, the DM1 payload is released from the antibody via linker cleavage.[3] DM1 then exerts its potent cytotoxic effect by binding to tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis (programmed cell death).[1][3][4]
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent and specific cytotoxicity against CD56-positive cancer cell lines in vitro.[2] The cytotoxic effect is dependent on the expression of the CD56 target.[2]
Table 1: In Vitro Cytotoxicity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines [2]
| Cell Line | CD56 Expression | This compound IC50 (nM) |
| NCI-H526 | Positive | Potent activity observed |
| NCI-H69 | Positive | Potent activity observed |
| SW2 | Positive | EC50 for binding: 0.4 nM |
Note: Specific IC50 values were not provided in the abstract, but the study reported potent target-dependent cytotoxicity.
In Vivo Antitumor Activity
Preclinical studies using xenograft models of human cancers have shown significant antitumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Small Cell Lung Cancer | NCI-H526 | This compound (as low as 3 mg/kg) | Dose-dependent and antigen-specific antitumor activity. | [2][5] |
| Small Cell Lung Cancer | Not Specified | This compound in combination with platinum/etoposide | Highly active, even in relatively resistant models. Superior activity over chemotherapy alone. | [2][6] |
| Pediatric Tumors | Not Specified | This compound (15 mg/kg, weekly x 3) | Significant differences in event-free survival distribution compared to control in 18 of 24 xenograft models. | [1] |
Clinical Efficacy in Early-Stage Trials
Phase I and II clinical trials have evaluated the safety and preliminary efficacy of this compound in various CD56-positive malignancies.
Multiple Myeloma
A Phase I study in patients with relapsed and/or refractory CD56-positive multiple myeloma demonstrated signs of clinical activity.[7][8]
Table 3: Phase I Efficacy of Single-Agent this compound in Multiple Myeloma [7][8]
| Parameter | Value |
| Number of Patients | 37 |
| Stable Disease or Better | 42.9% |
| Median Duration of Response | 15.5 months |
| Median Progression-Free Survival | 6.5 months |
| Maximum Tolerated Dose (MTD) | 112 mg/m² |
Small-Cell Lung Cancer (SCLC) and Other Solid Tumors
Early-phase studies have also explored this compound in SCLC and other CD56-expressing solid tumors.
Table 4: Efficacy of this compound in Solid Tumors
| Trial Phase | Cancer Type(s) | Key Efficacy Results | Reference |
| Phase I Expansion | SCLC, Merkel Cell Carcinoma (MCC), Ovarian Cancer | 1 Complete Response (MCC), 1 clinical CR (MCC), 1 unconfirmed Partial Response (SCLC), 18 patients with Stable Disease. | [9] |
| Phase I/II | Extensive-Stage SCLC (in combination with carboplatin/etoposide) | No improvement in median progression-free survival compared to carboplatin/etoposide alone (6.2 vs. 6.7 months). Increased toxicity observed. | [10][11] |
Pediatric Cancers
A Phase II study evaluated this compound in children with various relapsed or refractory solid tumors.
Table 5: Phase II Efficacy of this compound in Pediatric Cancers [12]
| Parameter | Value |
| Number of Patients | 62 |
| Partial Response | 1 (Rhabdomyosarcoma) |
| Delayed Complete Response | 1 (Synovial Sarcoma) |
| Conclusion | Limited clinical activity at the dose tested (110 mg/m²). |
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Cell Lines: CD56-positive and CD56-negative cancer cell lines (e.g., SCLC lines NCI-H526, NCI-H69).[2]
-
Treatment: Cells are incubated with serial dilutions of this compound.[2]
-
Assay: Cell viability is assessed using standard methods (e.g., MTT or CellTiter-Glo assay) after a defined incubation period.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are subcutaneously implanted with human tumor cells.[5]
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound, vehicle control, or combination therapies intravenously.[1][2] Dosing schedules can vary, for example, weekly for a set number of weeks.[1]
-
Efficacy Endpoints: Tumor volumes are measured regularly. Key efficacy measures include tumor growth delay, tumor regression, and event-free survival.[1][2]
-
Immunohistochemistry: Tumor tissues are collected at the end of the study to confirm the expression of CD56.[1]
Phase I Clinical Trial Design (Multiple Myeloma Example)
-
Patient Population: Patients with relapsed and/or refractory CD56-positive multiple myeloma.[7][8]
-
Study Design: Dose-escalation study to determine the maximum tolerated dose (MTD), followed by an expansion phase at the MTD.[7][8]
-
Treatment Regimen: this compound administered as an intravenous infusion on days 1 and 8 of a 21-day cycle.[7]
-
Primary Objectives: Assess safety, tolerability, and pharmacokinetics.[7]
-
Secondary Objectives: Evaluate initial evidence of antitumor activity.[7]
-
Pharmacokinetics: Blood and urine samples are collected at specified time points to measure drug levels using methods like ELISA.[7]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Clinical Trial Logic
Caption: Logical flow of a Phase I dose-escalation trial.
References
- 1. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate this compound (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADVL1522: A phase 2 study of this compound (IMGN901) in children with relapsed or refractory wilms tumor, rhabdomyosarcoma, neuroblastoma, pleuropulmonary blastoma, malignant peripheral nerve sheath tumor, or synovial sarcoma-A Children's Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Lorvotuzumab Mertansine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule, NCAM), a glycoprotein (B1211001) expressed on the surface of various cancer cells, including multiple myeloma and small cell lung cancer.[1][2][3] The ADC consists of a humanized anti-CD56 monoclonal antibody (lorvotuzumab) linked to the potent microtubule-disrupting agent, DM1 (a maytansinoid derivative).[4] This targeted delivery system allows for the selective killing of CD56-positive cancer cells while minimizing systemic toxicity. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of lorvotuzumab mertansine using a colorimetric MTT assay.
Mechanism of Action
The cytotoxic cascade of this compound is initiated by the high-affinity binding of the lorvotuzumab component to CD56 on the tumor cell surface.[1] Following binding, the ADC-CD56 complex is internalized, and the DM1 payload is released inside the cell via linker cleavage.[1] The liberated DM1 then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][5]
Mechanism of action of this compound.
CD56 Signaling Pathway
While the primary mechanism of action of this compound is the delivery of DM1, the binding of the antibody to CD56 can also influence intracellular signaling pathways. CD56 has been shown to trigger signaling cascades involving FYN, focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K). These pathways are integral to cell migration, adhesion, and survival.
Simplified CD56 downstream signaling pathway.
In Vitro Cytotoxicity Assay Data
The following table summarizes representative in vitro cytotoxicity data for this compound against various CD56-positive cancer cell lines. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | Assay Type | EC50/IC50 (nM) | Incubation Time (hours) | Reference |
| NCI-H526 | Small Cell Lung Cancer | Not Specified | 0.2 | Not Specified | [6] |
| NCI-H69 | Small Cell Lung Cancer | Not Specified | 5 | Not Specified | [6] |
| Multiple Myeloma Cell Line 1 | Multiple Myeloma | Not Specified | 10-50 | 96 | [7] |
| Multiple Myeloma Cell Line 2 | Multiple Myeloma | Not Specified | 10-50 | 96 | [7] |
| Multiple Myeloma Cell Line 3 | Multiple Myeloma | Not Specified | 10-50 | 96 | [7] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of this compound against a CD56-positive suspension cell line, such as the multiple myeloma cell line NCI-H929, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials
-
CD56-positive cell line (e.g., NCI-H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution of known concentration)
-
Unconjugated lorvotuzumab antibody (as a control)
-
Free DM1 payload (as a control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips and tubes
-
Multichannel pipette
Experimental Workflow
Experimental workflow for the in vitro cytotoxicity MTT assay.
Detailed Methodology
1. Cell Culture and Seeding:
-
Culture the CD56-positive cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Prior to the assay, ensure the cells are in the logarithmic growth phase and have high viability (>95%).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density. For NCI-H929 cells, a starting density of 0.5-1.0 x 10⁵ cells/mL is recommended, which translates to approximately 5,000-10,000 cells per well in a 100 µL volume.[8] It is advisable to perform a cell titration experiment to determine the optimal seeding density for your specific experimental conditions.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate. Include wells with media only for blank measurements.
2. Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range to start with is 0.01 nM to 100 nM to generate a dose-response curve.[7]
-
Prepare similar dilutions for the unconjugated antibody and free DM1 controls.
-
Add 100 µL of the drug dilutions (or medium for untreated controls) to the appropriate wells, resulting in a final volume of 200 µL per well.
3. Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 72 to 96 hours. The optimal incubation time may vary depending on the cell line's doubling time and should be determined empirically.[7]
4. MTT Assay:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the suspension cells.[9]
-
Carefully aspirate approximately 100 µL of the supernatant from each well, being cautious not to disturb the cell pellet.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the MTT incubation, add 150 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control wells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software package with a sigmoidal dose-response curve fit.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. imrpress.com [imrpress.com]
- 3. This compound: antibody-drug-conjugate for CD56+ multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 6. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Establishing Lorvotuzumab Mertansine Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that targets CD56 (NCAM), a cell adhesion molecule expressed on the surface of various cancer cells, including multiple myeloma and small cell lung cancer.[1][2] The ADC consists of a humanized anti-CD56 antibody linked to the potent cytotoxic maytansinoid, DM1.[1] Upon binding to CD56, the conjugate is internalized, and the DM1 payload is released, leading to cell death.[3] Despite the promise of targeted therapies like lorvotuzumab mertansine, the development of drug resistance remains a significant clinical challenge.
These application notes provide a comprehensive guide to establishing and characterizing this compound resistant cell lines in vitro. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it and for the design of next-generation ADCs. The protocols outlined below are based on established methods for generating resistance to ADCs, particularly those employing maytansinoid payloads.
Potential Mechanisms of Resistance
Acquired resistance to this compound can arise through various mechanisms, including:
-
Target Antigen Downregulation: A decrease in the expression of CD56 on the cell surface can reduce the binding and internalization of the ADC.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1/ABCB1) or multidrug resistance-associated protein 1 (MRP1/ABCC1), can actively pump the cytotoxic payload (DM1) out of the cell.[4][5]
-
Alterations in ADC Processing: Changes in the endosomal/lysosomal pathway can impair the release of the DM1 payload from the antibody.
-
Target Alterations: Mutations in tubulin, the target of DM1, can prevent the drug from binding and exerting its cytotoxic effect.
-
Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways can counteract the cell-killing effects of DM1. In multiple myeloma, CD56 expression has been linked to the activation of the RSK2/CREB1 signaling pathway, which promotes the expression of anti-apoptotic genes like BCL2 and MCL1.[6][7]
Data Presentation
The following tables summarize representative quantitative data for parental (sensitive) and ADC-resistant cell lines. Data from a study on a trastuzumab-maytansinoid ADC (TM-ADC) is used as an illustrative example of the expected outcomes when generating maytansinoid ADC resistance.[4]
Table 1: In Vitro Cytotoxicity of this compound in Parental CD56-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H526 | Small Cell Lung Cancer | 0.2 | [8] |
| NCI-H69 | Small Cell Lung Cancer | 5 | [8] |
| NB-1643 | Neuroblastoma | ~33 | [9] |
| CHLA-136 | Neuroblastoma | ~33 | [9] |
| Rh41 | Rhabdomyosarcoma | <35 | [9] |
Table 2: Example of Acquired Resistance to a Trastuzumab-Maytansinoid ADC (TM-ADC) [4]
| Cell Line | Treatment | IC50 (nmol/L payload) | Fold Resistance | Key Resistance Mechanism |
| MDA-MB-361 (361) | Parental | 1.6 | - | - |
| 361-TM | TM-ADC resistant | ~410 | ~256 | Increased ABCC1 (MRP1) expression |
| JIMT-1 | Parental | 11 | - | - |
| JIMT-1-TM | TM-ADC resistant | 175 | 16 | Decreased Her2 (target antigen) expression |
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines
This protocol describes a method for generating this compound resistant cell lines using a cyclic exposure strategy. This approach mimics the intermittent dosing schedules often used in clinical settings.[4]
Materials:
-
CD56-positive cancer cell line (e.g., NCI-H526, AMO1, or NOP2)
-
Complete cell culture medium
-
This compound (IMGN901)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the Initial Inhibitory Concentration (IC80): a. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 80% (IC80) in the parental cell line after a 72-hour exposure.
-
Cyclic Exposure to this compound: a. Seed the parental cells in a T-75 flask and allow them to adhere overnight. b. Treat the cells with the predetermined IC80 concentration of this compound for 72 hours. c. After 72 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. d. Allow the cells to recover and proliferate. This may take 4 to 11 days.[4] e. Once the cells have reached 70-80% confluency, passage them and re-seed for the next cycle of treatment. f. Repeat this cycle of treatment and recovery.
-
Monitoring for Resistance: a. Periodically (e.g., every 4-6 cycles), perform a cell viability assay to determine the IC50 of the treated cell population. b. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the development of resistance.
-
Selection and Expansion of Resistant Clones: a. Once a resistant population is established, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones. b. Alternatively, the resistant polyclonal population can be maintained.
-
Cryopreservation: a. At various stages of resistance development, cryopreserve aliquots of the cells for future use.
Protocol 2: Characterization of Resistant Cell Lines
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Flow Cytometry for CD56 Surface Expression
This protocol is for quantifying the cell surface expression of CD56.
Materials:
-
Parental and resistant cell lines
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FITC- or PE-conjugated anti-human CD56 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash them with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the anti-CD56 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze them using a flow cytometer.
C. Western Blot for CD56 and ABC Transporter Expression
This protocol is for detecting the protein levels of CD56 and ABC transporters like MDR1 (ABCB1).
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against CD56, MDR1 (ABCB1), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Caption: Mechanism of action and potential resistance pathways for this compound.
References
- 1. adcreview.com [adcreview.com]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: antibody-drug-conjugate for CD56+ multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug resistance in multiple myeloma: latest findings and new concepts on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining CD56 as a Biomarker and Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To be or not to be: the role of CD56 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lorvotuzumab Mertansine Dose-Response in SCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of lorvotuzumab mertansine (B1676302) in Small Cell Lung Cancer (SCLC) cell lines, complete with detailed experimental protocols and visualizations of the underlying biological pathways and workflows.
Introduction
Lorvotuzumab mertansine (IMGN901) is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a glycoprotein (B1211001) highly expressed on the surface of SCLC cells.[1][2] This ADC consists of a humanized anti-CD56 antibody, lorvotuzumab, linked to the potent microtubule-disrupting agent, DM1 (a maytansinoid derivative).[1][2] The targeted delivery of DM1 to CD56-expressing cancer cells allows for potent and specific cytotoxicity. This document outlines the in vitro dose-response characteristics of this compound in relevant SCLC cell lines and provides detailed protocols for assessing its efficacy.
Mechanism of Action
The mechanism of action of this compound begins with the high-affinity binding of the lorvotuzumab antibody component to CD56 on the surface of SCLC cells. Following binding, the ADC-CD56 complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, DM1. DM1 then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Dose-Response Data in SCLC Cell Lines
The cytotoxic activity of this compound has been evaluated in various SCLC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below. This data is derived from in vitro studies using a WST-8 cell viability assay after 8-9 days of continuous exposure to the drug.[1]
| Cell Line | Description | IC50 (nM) | Reference |
| NCI-H526 | Human SCLC | 0.2 | [1] |
| NCI-H69 | Human SCLC | 5.0 | [1] |
Experimental Protocols
This section provides a detailed protocol for determining the dose-response of this compound in SCLC cell lines using a WST-8 based cell viability assay.
Materials
-
SCLC cell lines (e.g., NCI-H526, NCI-H69)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
96-well cell culture plates
-
WST-8 assay kit
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Maintain SCLC cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add the diluted drug solutions to the appropriate wells of the 96-well plate. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for 8-9 days in a humidified incubator at 37°C with 5% CO2.
-
WST-8 Assay:
-
After the incubation period, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
CD56 Signaling and ADC Internalization
While CD56 is primarily known as an adhesion molecule, its signaling pathways in SCLC are not fully elucidated. However, its role in mediating the internalization of this compound is critical for the drug's efficacy. The binding of the ADC to CD56 triggers receptor-mediated endocytosis, a process that internalizes the ADC-receptor complex into the cell.
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Lorvotuzumab Mertansine Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that holds promise for the treatment of CD56-expressing cancers, most notably small cell lung cancer (SCLC).[1] This document provides detailed application notes and protocols for the use of xenograft models in evaluating the preclinical efficacy of lorvotuzumab mertansine. This compound is composed of a humanized anti-CD56 antibody (lorvotuzumab) linked to the potent microtubule-disrupting agent DM1 via a cleavable disulfide linker.[1][2] The antibody component targets the drug to tumor cells expressing CD56, a neural cell adhesion molecule present on the surface of the majority of SCLC tumors.[1] Upon binding to CD56, the ADC is internalized, and the DM1 payload is released, leading to cell cycle arrest and apoptosis.[3][4][5]
These protocols are designed to provide a framework for conducting in vivo studies to assess the anti-tumor activity of this compound as a monotherapy and in combination with other chemotherapeutic agents.
Data Presentation: Efficacy of this compound in SCLC Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various SCLC cell line-derived xenograft models.
Table 1: Single-Agent Activity of this compound in the SW2 SCLC Xenograft Model [6]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C (%)* | Tumor-Free Animals at Study End (Day 79) |
| Vehicle Control | - | - | 100 | 0/10 |
| This compound | 3 | Single IV injection | 29 | 0/10 |
| This compound | 17 | Single IV injection | <10 | 5/10 |
| This compound | 51 | Single IV injection | 0 | 10/10 (Curative) |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100, assessed on day 17.
Table 2: Activity of this compound in the NCI-H526 SCLC Xenograft Model [6]
| Treatment Group | Dose | Dosing Schedule | T/C (%)* |
| Vehicle Control | - | - | 100 |
| This compound | 8.5 mg/kg (antibody) | qw x 2 | 12 |
| Lorvotuzumab (unconjugated) + DM1-SMe | 8.5 mg/kg + 150 µg/kg | qw x 2 | >42 (Inactive) |
| Non-targeting ADC (chKTi-SPP-DM1) | 150 µg/kg (DM1 equivalent) | qw x 2 | >42 (Inactive) |
*T/C (%) was calculated when control tumors reached an average volume of 900 mm³ (day 21).
Table 3: Combination Therapy in the NCI-H69 SCLC Xenograft Model [6]
| Treatment Group | Dose | Dosing Schedule | T/C (%)* |
| Vehicle Control | - | - | 100 |
| This compound | 18 mg/kg | qw x 2 | >42 (Inactive) |
| Carboplatin (B1684641)/Etoposide (B1684455) | - | Standard regimen | Inactive |
| This compound + Carboplatin/Etoposide | 18 mg/kg + Standard regimen | qw x 2 for LM | Highly Active |
| Cisplatin/Etoposide | - | Standard regimen | Modestly Active |
*Qualitative assessment of activity is provided as reported in the source.
Experimental Protocols
Protocol 1: Establishment of SCLC Cell Line-Derived Xenograft Models
This protocol outlines the procedure for establishing subcutaneous xenograft models using CD56-positive SCLC cell lines such as SW2, NCI-H526, or NCI-H69.
Materials:
-
CD56-positive SCLC cell lines (e.g., SW2, NCI-H526, NCI-H69)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
Immunodeficient mice (e.g., female SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
-
Animal housing under sterile conditions
Procedure:
-
Cell Culture: Culture the selected SCLC cell line according to standard protocols to achieve a sufficient number of cells for implantation.
-
Cell Harvest: Harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Staging: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound and Chemotherapy
This protocol describes the preparation and administration of this compound and combination chemotherapy agents.
Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection or other appropriate vehicle
-
Chemotherapeutic agents (e.g., carboplatin, etoposide, paclitaxel) and their respective vehicles
-
Sterile syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Animal balance
Procedure:
-
Drug Reconstitution: Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration. Further dilute with a sterile vehicle (e.g., PBS) to the final dosing concentration based on the mean body weight of the treatment group.
-
Dosing Calculation: Calculate the volume of the drug to be administered to each mouse based on its individual body weight and the desired dose (e.g., in mg/kg).
-
Administration of this compound: Administer this compound via intravenous (IV) injection into the tail vein.
-
Administration of Chemotherapy (for combination studies): Prepare and administer chemotherapeutic agents according to established protocols. For example, carboplatin and etoposide are typically administered via intraperitoneal (IP) injection.
-
Treatment Schedule: Follow the predetermined dosing schedule as outlined in the study design (e.g., single dose, weekly for two weeks).
-
Control Groups: Administer the vehicle used for drug reconstitution to the control group following the same schedule. For combination studies, include arms for each monotherapy.
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol details the methods for evaluating the effectiveness of this compound in inhibiting tumor growth.
Materials:
-
Calipers
-
Animal balance
-
Data recording sheets or software
Procedure:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the T/C ratio (as described in the data tables) at a specific time point when control tumors reach a predetermined size (e.g., 1000 mm³).
-
Tumor Regression: Monitor for a decrease in tumor size compared to the initial volume at the start of treatment. Complete regression is the disappearance of a palpable tumor.
-
Tumor Growth Delay: Determine the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Survival: In some studies, the endpoint may be survival, with euthanasia performed when tumors reach a maximum allowable size or if the animal shows signs of significant distress.
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
Visualizations
Mechanism of Action of this compound
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lorvotuzumab Mertansine in Combination Therapy with Carboplatin and Etoposide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving lorvotuzumab mertansine (B1676302) (LM), a CD56-targeting antibody-drug conjugate (ADC), with the standard chemotherapeutic agents carboplatin (B1684641) and etoposide (B1684455). The information is compiled from preclinical studies and a Phase 1/2 clinical trial in patients with extensive-stage small-cell lung cancer (SCLC), a disease characterized by high expression of the CD56 antigen.
Mechanism of Action
Lorvotuzumab mertansine is designed to selectively deliver the potent cytotoxic agent DM1, a maytansinoid derivative, to tumor cells expressing CD56. The mechanism involves the binding of the lorvotuzumab antibody component to CD56 on the cancer cell surface, leading to the internalization of the ADC. Once inside the cell, the DM1 payload is released and disrupts microtubule assembly, ultimately inducing cell cycle arrest and apoptosis. The combination with carboplatin, an alkylating agent that damages DNA, and etoposide, a topoisomerase II inhibitor that prevents DNA repair, aims to provide a multi-pronged attack on the cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from the Phase 1/2 clinical trial (NCT01237678) of this compound in combination with carboplatin and etoposide in patients with extensive-stage SCLC.[1]
Table 1: Patient Demographics and Baseline Characteristics (Phase 2)
| Characteristic | This compound + Carboplatin/Etoposide (n=94) | Carboplatin/Etoposide Alone (n=47) |
| Median Age, years (range) | 62 (38-79) | 64 (45-80) |
| Gender, n (%) | ||
| Male | 51 (54) | 25 (53) |
| Female | 43 (46) | 22 (47) |
| ECOG Performance Status, n (%) | ||
| 0 | 33 (35) | 15 (32) |
| 1 | 55 (59) | 29 (62) |
| 2 | 6 (6) | 3 (6) |
Table 2: Efficacy Results (Phase 2)
| Outcome | This compound + Carboplatin/Etoposide (n=94) | Carboplatin/Etoposide Alone (n=47) |
| Objective Response Rate (ORR), % (95% CI) | 67 (56-77) | 59 (44-73) |
| Complete Response (CR), n (%) | 2 (2) | 1 (2) |
| Partial Response (PR), n (%) | 61 (65) | 27 (57) |
| Stable Disease (SD), n (%) | 22 (23) | 13 (28) |
| Progressive Disease (PD), n (%) | 5 (5) | 4 (9) |
| Median Progression-Free Survival (PFS), months (95% CI) | 6.2 (5.4-7.2) | 6.7 (5.3-7.5) |
| Median Overall Survival (OS), months (95% CI) | 10.5 (8.5-12.5) | 10.3 (8.1-12.8) |
Table 3: Most Common Treatment-Emergent Adverse Events (≥20% in the combination arm, Phase 2)
| Adverse Event | This compound + Carboplatin/Etoposide (n=94) - All Grades (%) | This compound + Carboplatin/Etoposide (n=94) - Grade ≥3 (%) | Carboplatin/Etoposide Alone (n=47) - All Grades (%) | Carboplatin/Etoposide Alone (n=47) - Grade ≥3 (%) |
| Neutropenia | 80 | 72 | 81 | 74 |
| Thrombocytopenia | 70 | 35 | 66 | 28 |
| Anemia | 65 | 23 | 60 | 19 |
| Fatigue | 59 | 12 | 49 | 9 |
| Nausea | 48 | 3 | 43 | 2 |
| Peripheral Neuropathy | 46 | 10 | 19 | 0 |
| Alopecia | 37 | 0 | 32 | 0 |
| Decreased Appetite | 35 | 2 | 28 | 2 |
| Vomiting | 30 | 4 | 26 | 2 |
| Diarrhea | 28 | 1 | 19 | 0 |
| Constipation | 24 | 1 | 21 | 0 |
Experimental Protocols
Clinical Administration Protocol (Based on NCT01237678)[1][2]
1. Patient Population: Patients with histologically or cytologically confirmed extensive-stage small-cell lung cancer and an ECOG performance status of 0-2.
2. Dosing and Schedule:
-
This compound (IMGN901): The recommended Phase 2 dose was 90 mg/m² administered as an intravenous (IV) infusion on days 1 and 8 of a 21-day cycle.[1]
-
Carboplatin: Administered on day 1 of each 21-day cycle at a dose to achieve an Area Under the Curve (AUC) of 5 mg·min/mL.
-
Etoposide: 100 mg/m² administered as an IV infusion on days 1, 2, and 3 of each 21-day cycle.
3. Preparation and Administration of this compound:
-
Premedication: Dexamethasone was administered as a premedication to mitigate potential infusion-related reactions.[2]
-
Reconstitution and Dilution: Specific reconstitution and dilution instructions from the manufacturer's protocol should be strictly followed.
-
Infusion: Administered as an IV infusion. A Phase 1 study of single-agent this compound utilized an initial infusion rate of 1 mg/min, which could be increased if well-tolerated.[2]
4. Preparation and Administration of Carboplatin and Etoposide:
-
Carboplatin: Typically diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection and infused over 15 to 60 minutes.
-
Etoposide: Diluted in 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.2 to 0.4 mg/mL and infused over 30 to 60 minutes.
5. Monitoring and Dose Modifications:
-
Patients should be closely monitored for adverse events, particularly myelosuppression and peripheral neuropathy.
-
Dose adjustments or treatment delays should be managed according to the protocol-specified guidelines for toxicity. In the NCT01237678 trial, the initial Phase 2 dose of this compound was reduced from 112 mg/m² to 90 mg/m² due to an increased incidence of peripheral neuropathy.[1]
References
- 1. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate this compound (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Lorvotuzumab Mertansine Binding Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lorvotuzumab mertansine (B1676302) (IMGN901) is an antibody-drug conjugate (ADC) that targets CD56 (Neural Cell Adhesion Molecule, NCAM), a glycoprotein (B1211001) expressed on the surface of various cancer cells, including small cell lung cancer, multiple myeloma, and neuroblastoma.[1][2][3][4] The ADC consists of the humanized anti-CD56 antibody, lorvotuzumab, linked to the cytotoxic maytansinoid payload, DM1.[2][3] The binding of the antibody component to CD56 is the critical first step for the subsequent internalization and intracellular delivery of the cytotoxic payload. Flow cytometry is a powerful technique to quantitatively assess the binding characteristics of lorvotuzumab mertansine to target cells.
This document provides a detailed protocol for evaluating the binding of this compound to CD56-positive and CD56-negative cell lines using indirect immunofluorescence flow cytometry.
Principle of the Assay
This protocol employs an indirect immunofluorescence staining method to detect the binding of this compound to cell surface CD56. Cells are first incubated with varying concentrations of this compound. A secondary antibody conjugated to a fluorophore, which specifically recognizes the human IgG1 Fc portion of lorvotuzumab, is then used for detection. The fluorescence intensity of the cells is measured using a flow cytometer, which is proportional to the amount of bound this compound.
Materials and Reagents
Cell Lines
-
CD56-Positive Cell Line: NCI-H526 (small cell lung cancer) or other suitable CD56-expressing cell lines (e.g., SK-N-SH, OPM2).
-
CD56-Negative Cell Line: Jurkat (acute T-cell leukemia) or Raji (Burkitt's lymphoma).[5]
Reagents
-
This compound
-
Human IgG1 isotype control antibody
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-human IgG (H+L) secondary antibody conjugated to Alexa Fluor® 488 or a similar fluorophore).
-
Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+, supplemented with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide.
-
Fc Blocking Buffer: Human Fc Block (commercially available) or 10% human serum in PBS.[6]
-
Viability Dye: A fixable viability dye (e.g., Zombie NIR™) or a non-fixable dye like Propidium Iodide (PI) or 7-AAD.
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Experimental Protocol
Cell Culture and Preparation
-
Culture the CD56-positive (e.g., NCI-H526) and CD56-negative (e.g., Jurkat) cell lines in their recommended culture medium until they reach a logarithmic growth phase.
-
Harvest the cells by centrifugation (for suspension cells like Jurkat and NCI-H526) at 300 x g for 5 minutes. For adherent cells, use a gentle non-enzymatic cell dissociation solution.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and perform a cell count using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
Fc Receptor Blocking
-
Aliquot 100 µL of the cell suspension (containing 1-2 x 10^5 cells) into flow cytometry tubes.
-
To prevent non-specific binding of the antibody to Fc receptors, add Fc Blocking Buffer according to the manufacturer's instructions (or 10 µL of 10% human serum).
-
Incubate for 10-15 minutes at 4°C. Do not wash after this step.
Primary Antibody Incubation
-
Prepare serial dilutions of this compound and the human IgG1 isotype control in ice-cold Flow Cytometry Staining Buffer. A recommended starting concentration range is 0.01 nM to 100 nM.[1][7]
-
Add 50 µL of the diluted this compound or isotype control to the appropriate tubes containing the cell suspension.
-
Incubate the tubes for 45-60 minutes at 4°C, protected from light.
Secondary Antibody Incubation
-
Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, followed by centrifugation at 300 x g for 5 minutes.
-
After the final wash, decant the supernatant and resuspend the cell pellet in the residual buffer.
-
Prepare the fluorescently-labeled secondary antibody at its optimal dilution (typically 1:200 to 1:1000) in ice-cold Flow Cytometry Staining Buffer.[8]
-
Add 100 µL of the diluted secondary antibody solution to each tube.
-
Incubate for 30 minutes at 4°C, protected from light.
Viability Staining and Final Preparation
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.1.
-
If using a fixable viability dye, follow the manufacturer's protocol for staining before the primary antibody incubation step. If using a non-fixable dye like PI or 7-AAD, add it to the final cell suspension just before data acquisition.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Filter the cell suspension through a 35-40 µm cell strainer to remove any aggregates.
-
Keep the samples on ice and protected from light until analysis on the flow cytometer.
Data Acquisition and Analysis
-
Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to adjust for autofluorescence. Use single-color controls to set up the compensation matrix correctly.
-
Gating Strategy:
-
Gate on the cell population of interest based on FSC-A vs. SSC-A to exclude debris.
-
Create a gate to select for single cells (singlets) using FSC-H vs. FSC-A or SSC-H vs. SSC-A to exclude doublets.
-
If a viability dye is used, gate on the live cell population (viability dye-negative).
-
-
Data Collection: Acquire a sufficient number of events (e.g., 10,000-20,000 live, single cells) for each sample.
-
Analysis:
-
For each sample, determine the Median Fluorescence Intensity (MFI) of the fluorophore in the live, single-cell gate.
-
Subtract the MFI of the isotype control from the MFI of the this compound-stained samples to correct for non-specific binding.
-
Plot the corrected MFI against the concentration of this compound to generate a binding curve.
-
Data Presentation
The following table summarizes hypothetical data from a this compound binding experiment.
| Cell Line | This compound (nM) | Isotype Control MFI | This compound MFI | Corrected MFI | % Positive Cells |
| NCI-H526 (CD56+) | 0 | 50 | 52 | 2 | 0.5% |
| 0.1 | 51 | 1500 | 1449 | 45% | |
| 1 | 49 | 8500 | 8451 | 92% | |
| 10 | 52 | 25000 | 24948 | 98% | |
| 100 | 50 | 26500 | 26450 | 99% | |
| Jurkat (CD56-) | 0 | 45 | 48 | 3 | 0.3% |
| 0.1 | 46 | 55 | 9 | 0.8% | |
| 1 | 44 | 60 | 16 | 1.1% | |
| 10 | 47 | 65 | 18 | 1.2% | |
| 100 | 45 | 70 | 25 | 1.5% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound binding assay.
Signaling Pathway Logic
Caption: Detection principle of the indirect binding assay.
References
- 1. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Detection of the CD56+/CD45− immunophenotype by flow cytometry in neuroendocrine malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: Immunohistochemistry for CD56 Expression in Lorvotuzumab Mertansine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of CD56 expression in the context of the antibody-drug conjugate (ADC) lorvotuzumab mertansine (B1676302) (IMGN901). Detailed protocols for the immunohistochemical (IHC) detection of CD56 are included to guide researchers in the evaluation of this critical biomarker.
Introduction to Lorvotuzumab Mertansine and CD56
This compound is an investigational antibody-drug conjugate that targets CD56, also known as Neural Cell Adhesion Molecule (NCAM).[1] This ADC consists of a humanized anti-CD56 antibody (lorvotuzumab) linked to the cytotoxic maytansinoid DM1.[1] The antibody component directs the ADC to tumor cells expressing CD56 on their surface.[2] Upon binding, the complex is internalized, leading to the release of the DM1 payload, which disrupts microtubule assembly and induces cell death.[3]
CD56 is expressed on various tumor types, including those of neuroendocrine origin.[4] Its expression has been reported in a high percentage of cases of multiple myeloma, small-cell lung cancer (SCLC), Merkel cell carcinoma (MCC), and ovarian cancer, making it a key biomarker for patient selection in clinical trials of this compound.[1][2]
Quantitative Data on CD56 Expression
The following table summarizes the reported expression of CD56 in various cancers relevant to this compound studies. It is important to note that while high CD56 expression is often an inclusion criterion for clinical trials, a direct quantitative correlation between the level of CD56 expression and clinical response has not been consistently established. One preclinical study observed that while all responding xenografts had high, homogeneous CD56 staining, not all tumors with this staining pattern responded to treatment.[5]
| Cancer Type | Percentage of CD56-Positive Cases | Level of Expression | Study Context |
| Multiple Myeloma | Up to 78% | Not specified | Review of this compound studies[3][6] |
| Multiple Myeloma | 75% | Not specified | Phase I clinical trial information[4] |
| Small-Cell Lung Cancer (SCLC) | ~74% | High levels | Preclinical study with IHC on tumor microarrays[1] |
| Merkel Cell Carcinoma (MCC) | ~88% (22 of 25 patients) | Not specified | Preclinical study summary[1] |
| Ovarian Cancer | "Many cases" | Not specified | Preclinical study summary[1] |
| Pediatric Xenograft Models (various solid tumors) | 100% (30 of 30 models) | 93% (28 of 30) with strong (2-3+) staining | Pediatric Preclinical Testing Program[5] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is a targeted delivery of a cytotoxic agent to CD56-expressing cancer cells. The following diagram illustrates this process.
Caption: Mechanism of action of this compound.
Experimental Protocols: Immunohistochemistry for CD56
The following protocols are provided as a general guide for the immunohistochemical staining of CD56 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is recommended that each laboratory optimize the protocol for their specific antibodies, reagents, and equipment.
Manual Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5-10 minutes each.
-
Transfer slides through a series of graded alcohols: 100% ethanol (B145695) (2 x 5 minutes), 95% ethanol (5 minutes), 85% ethanol (5 minutes), and 70% ethanol (5 minutes).
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).
-
Incubate slides in the retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Block:
-
Incubate sections in a peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol) for 5-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Primary Antibody Incubation:
-
Apply the primary anti-CD56 antibody diluted in antibody diluent. Recommended dilutions for concentrated antibodies are typically in the range of 1:50 to 1:400, but should be optimized.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Secondary Antibody and Detection:
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired staining intensity is achieved.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30 seconds to 5 minutes, depending on the hematoxylin used.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Automated Staining Protocol (Example for Leica Bond-MAX)
Automated systems provide higher throughput and reproducibility. The following is an example protocol for the Leica Bond-MAX system; users should consult their instrument's manual for specific programming.
-
Staining Program: Utilize a standard IHC protocol (e.g., IHC Protocol F).
-
Antigen Retrieval: On-board heat-induced epitope retrieval with Leica Bond ER Solution 2 for 20-30 minutes.
-
Peroxide Block: Can be performed after the polymer step and before DAB.
-
Primary Antibody: Incubate with anti-CD56 antibody for 15-30 minutes. Dilution for concentrates typically ranges from 1:100 to 1:600.
-
Detection System: Use a polymer-based detection system (e.g., BOND Polymer Refine Detection).
Experimental Workflow
The following diagram outlines the general workflow for assessing CD56 expression by immunohistochemistry.
Caption: General workflow for CD56 immunohistochemistry.
Interpretation of Staining and Scoring
A qualified pathologist should interpret the staining results.
-
Positive Staining: A brown (DAB) or red (Fast Red) signal localized to the cell membrane and/or cytoplasm of tumor cells.
-
Negative Staining: Absence of specific staining in tumor cells.
-
Controls: Positive and negative tissue controls must be included in each run to ensure the validity of the staining.
Scoring Systems:
While a standardized scoring system for CD56 for this compound trials has not been universally defined in the reviewed literature, common methods for IHC quantification can be applied. A semi-quantitative H-score (Histoscore) is often used and is calculated as follows:
H-score = Σ (I x P)
Where:
-
I = Staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
P = Percentage of cells at each intensity level (0-100%)
The H-score can range from 0 to 300. Alternatively, a simple percentage of positive tumor cells can be reported.
Conclusion
Immunohistochemistry for CD56 is an essential tool in the clinical development of this compound. The protocols and information provided here offer a framework for researchers to accurately assess CD56 expression, aiding in the identification of patients who may benefit from this targeted therapy. Further research is needed to establish a definitive correlation between the quantitative levels of CD56 expression and clinical outcomes.
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound: antibody-drug-conjugate for CD56+ multiple myeloma. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Lorvotuzumab Mertansine Pharmacokinetics in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic analysis of lorvotuzumab mertansine (B1676302) (IMGN901) in mouse models. This document includes the mechanism of action, protocols for pharmacokinetic studies, and data presentation guidelines.
Introduction to Lorvotuzumab Mertansine
This compound is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a protein expressed on the surface of various tumor cells, including small cell lung cancer and multiple myeloma. The ADC consists of a humanized anti-CD56 monoclonal antibody (lorvotuzumab) linked to the potent cytotoxic maytansinoid, DM1, via a reducible disulfide linker.[1] The targeted delivery of DM1 to cancer cells aims to enhance the therapeutic window by increasing efficacy and reducing systemic toxicity.
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the specificity of the antibody and the potent cell-killing ability of the cytotoxic payload.
-
Binding: The lorvotuzumab antibody component of the ADC binds with high affinity to the CD56 antigen on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-CD56 complex is internalized by the tumor cell through endocytosis.
-
Payload Release: Inside the cell, the disulfide linker connecting the antibody and DM1 is cleaved in the reducing environment of the endosomes and lysosomes.
-
Cytotoxicity: The released DM1, a potent microtubule inhibitor, binds to tubulin and disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptotic cell death.
Caption: Mechanism of action of this compound.
Pharmacokinetic Analysis in Mice
Pharmacokinetic (PK) studies in mice are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies help in determining optimal dosing regimens and assessing the therapeutic index.
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of this compound in a mouse xenograft model.
1. Animal Model:
- Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Tumor Model: Subcutaneous implantation of a CD56-positive human tumor cell line (e.g., small cell lung cancer or multiple myeloma cell lines). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
2. Dosing:
- Formulation: this compound is formulated in a sterile, biocompatible buffer (e.g., phosphate-buffered saline).
- Administration: A single intravenous (IV) injection via the tail vein.
- Dose Levels: A range of doses are typically evaluated to assess dose-proportionality.
3. Sample Collection:
- Time Points: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and 168 hr).
- Sample Processing: Blood is processed to obtain plasma, which is then stored at -80°C until analysis.
- Tumor and Tissue Collection: At the end of the study, tumors and major organs may be collected to assess drug distribution.
4. Bioanalytical Method:
- Assay: An enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of the total antibody (lorvotuzumab) and the conjugated ADC in plasma samples.
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure the concentration of the DM1 payload and its metabolites.
5. Data Analysis:
- Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key PK parameters such as:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.
- CL: Clearance.
- Vd: Volume of distribution.
- t½: Half-life.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tumor_Implantation" [label="Tumor Cell Implantation"];
"Tumor_Growth" [label="Tumor Growth Monitoring"];
"Dosing" [label="IV Administration of this compound"];
"Blood_Sampling" [label="Serial Blood Sampling"];
"Plasma_Separation" [label="Plasma Separation and Storage"];
"Bioanalysis" [label="ELISA / LC-MS/MS Analysis"];
"PK_Analysis" [label="Pharmacokinetic Parameter Calculation"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Tumor_Implantation";
"Tumor_Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Dosing";
"Dosing" -> "Blood_Sampling";
"Blood_Sampling" -> "Plasma_Separation";
"Plasma_Separation" -> "Bioanalysis";
"Bioanalysis" -> "PK_Analysis";
"PK_Analysis" -> "End";
}
Caption: Experimental workflow for a mouse pharmacokinetic study.
Quantitative Data Summary
Preclinical studies have indicated that this compound exhibits favorable pharmacokinetics and effective tumor delivery in mouse models.[1] These studies involved the administration of radiolabeled ([³H]) this compound to tumor-bearing and non-tumor-bearing mice, allowing for the quantification of the ADC and its metabolites in both plasma and tumor tissue.[1] Analysis of plasma samples from these mice revealed low levels of S-cysteinyl-DM1, a metabolite with low cytotoxic potency, suggesting that the ADC is relatively stable in circulation.[1] Conversely, high levels of the active maytansinoid catabolites, lysine-SPP-DM1 and DM1, were detected in tumor tissues, which is consistent with the observed robust antitumor activity in xenograft models.[1]
While the available literature describes these favorable pharmacokinetic properties, a specific, publicly available dataset with quantitative values for parameters such as Cmax, AUC, and clearance in mice was not identified in the searched literature. For research and development purposes, it is recommended to perform a dedicated pharmacokinetic study following the protocol outlined above to generate these values for the specific mouse model and experimental conditions being used.
The following table outlines the typical pharmacokinetic parameters that would be determined from such a study.
| Parameter | Description | Units |
| Cmax | Maximum observed plasma concentration | µg/mL |
| Tmax | Time to reach Cmax | hours |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | µgh/mL |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | µgh/mL |
| CL | Clearance | mL/h/kg |
| Vd | Volume of distribution | L/kg |
| t½ | Elimination half-life | hours |
Conclusion
References
Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Lorvotuzumab Mertansine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapeutics.[1][2] These models are superior to traditional cell line-derived xenografts (CDX) as they more accurately retain the histological and genetic characteristics of the original human tumor.[3] This document provides detailed application notes and protocols for the development and utilization of PDX models to assess the efficacy of lorvotuzumab mertansine (B1676302), an antibody-drug conjugate (ADC) targeting CD56.[4][5][6]
Lorvotuzumab mertansine is composed of a humanized anti-CD56 antibody, lorvotuzumab, linked to the potent cytotoxic agent DM1, a maytansinoid derivative.[7][8] The antibody component binds to CD56, a neural cell adhesion molecule expressed on the surface of various cancer cells, including small cell lung cancer and multiple myeloma.[7][8] Upon binding, the ADC is internalized, and DM1 is released, leading to the disruption of microtubule polymerization and subsequent cell death.[7][9] The use of PDX models provides a clinically relevant system to evaluate the anti-tumor activity of this targeted therapy.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Overall workflow for developing and utilizing PDX models.
Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
1.1. Patient Sample Acquisition and Processing
-
Obtain fresh tumor tissue from consenting patients with CD56-positive malignancies (e.g., small cell lung cancer, neuroblastoma, multiple myeloma) under IRB-approved protocols.
-
Transport the tissue on ice in a sterile collection medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
1.2. Tumor Implantation
-
Use severely immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) or similar strains, aged 6-8 weeks.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
For subcutaneous implantation, make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health.
1.3. PDX Passaging and Cryopreservation
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use by placing fragments in cryopreservation medium (e.g., 90% FBS, 10% DMSO) and storing in liquid nitrogen.
-
Another portion of the tumor should be processed for subsequent passaging into new mice as described in section 1.2.
-
A third portion should be fixed in 10% neutral buffered formalin for histological and immunohistochemical analysis.
Protocol 2: Characterization of PDX Models by CD56 Immunohistochemistry
2.1. Tissue Preparation
-
Fix the PDX tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2.2. Immunohistochemical Staining
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a pressure cooker or water bath.[9][10]
-
Peroxidase Block: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[9]
-
Blocking: Block non-specific antibody binding by incubating with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
-
Primary Antibody: Incubate the sections with a primary antibody against CD56 (e.g., clone 123C3) at an optimized dilution overnight at 4°C.[11]
-
Secondary Antibody: Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Chromogen: Develop the signal with a chromogen solution such as diaminobenzidine (DAB) until a brown precipitate is visible.
-
Counterstain: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
2.3. Interpretation
-
Examine the slides under a light microscope. CD56 expression will be observed as brown staining on the cell membrane.
-
Compare the staining pattern and intensity of the PDX tumor with the original patient tumor to confirm the fidelity of the model.
Protocol 3: In Vivo Efficacy Study of this compound in PDX Models
3.1. Study Design
-
Expand a well-characterized, CD56-positive PDX model in a cohort of immunodeficient mice.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Table 1: Example Treatment Groups for In Vivo Efficacy Study
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control (e.g., Saline) | - | IV | Once weekly x 3 |
| 2 | This compound | 5 mg/kg | IV | Once weekly x 3 |
| 3 | This compound | 10 mg/kg | IV | Once weekly x 3 |
| 4 | Non-targeting ADC Control | 10 mg/kg | IV | Once weekly x 3 |
3.2. Drug Administration and Monitoring
-
Administer this compound or vehicle control intravenously (IV) via the tail vein. Dosing in mice has been reported as low as 3 mg/kg and up to 15 mg/kg.[2][12][13][14]
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
3.3. Data Analysis and Endpoints
-
The primary endpoint is tumor growth inhibition. This can be expressed as the percentage of tumor growth inhibition (%TGI) or as tumor growth delay.
-
Euthanize mice when tumors reach a predetermined endpoint volume (e.g., 2000 mm³) or if they show signs of significant morbidity.
-
At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (5 mg/kg) | 600 ± 150 | 60% |
| This compound (10 mg/kg) | 250 ± 100 | 83% |
| Non-targeting ADC Control (10 mg/kg) | 1450 ± 220 | 3% |
Table 3: Example of Body Weight Data
| Treatment Group | Mean Body Weight Change from Baseline (%) |
| Vehicle Control | +5% |
| This compound (5 mg/kg) | -2% |
| This compound (10 mg/kg) | -5% |
| Non-targeting ADC Control (10 mg/kg) | +4% |
In Vivo Efficacy Study Design Diagram
Caption: Experimental design for the in vivo efficacy study.
References
- 1. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment [jstage.jst.go.jp]
- 2. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dianova.com [dianova.com]
- 4. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genomeme.ca [genomeme.ca]
- 10. genomeme.ca [genomeme.ca]
- 11. CD56 Expression on Natural Killer Cells and its Correlation with Clinical Outcomes in Oral Squamous Cell Carcinoma Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lorvotuzumab Mertansine Dosage in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) lorvotuzumab mertansine (B1676302) (LM) in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lorvotuzumab mertansine?
A1: this compound is an antibody-drug conjugate that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a protein found on the surface of various tumor cells, including small cell lung cancer (SCLC) and multiple myeloma.[1][2] The ADC consists of a humanized anti-CD56 antibody (lorvotuzumab) linked to a potent cytotoxic agent, DM1 (a maytansinoid derivative).[1][2] Upon binding to CD56 on a tumor cell, the entire ADC is internalized. Inside the cell, the linker is cleaved, releasing DM1.[2] DM1 then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]
Q2: Which animal models are suitable for studying this compound efficacy?
A2: The choice of animal model is critical for obtaining meaningful data. Since lorvotuzumab does not bind to murine CD56, human xenograft models are necessary to evaluate its target-dependent anti-tumor activity.[1] Commonly used models include:
-
Severe Combined Immunodeficient (SCID) mice: These mice lack functional B and T cells, allowing for the engraftment of human tumor cell lines or patient-derived xenografts (PDXs).[1]
-
Athymic Nude mice: These mice have a deficient T-cell system, also permitting the growth of human tumors.[1]
-
CD-1 mice: These are outbred, immunocompetent mice and are primarily used for non-targeted toxicity studies, as the antibody component of LM does not bind to mouse CD56.[1]
For toxicity studies where the target is expressed on normal tissues, Cynomolgus monkeys are a relevant non-human primate model due to their CD56 expression profile being similar to that of humans.
Q3: What are the typical effective dose ranges for this compound in mouse xenograft models?
A3: The effective dose of this compound can vary depending on the tumor model, dosing schedule, and whether it is used as a monotherapy or in combination. As a single agent, intravenous (IV) doses as low as 3 mg/kg have shown anti-tumor activity in SCLC xenograft models.[1][3] Higher single doses of 17 mg/kg and 51 mg/kg have demonstrated significant tumor regression, with the 51 mg/kg dose being curative in some models.[1] In pediatric preclinical models, a weekly IV dose of 15 mg/kg for three weeks has been evaluated.[4]
Q4: What are the known toxicities of this compound in animal models?
A4: The primary dose-limiting toxicity observed in both preclinical and clinical studies is peripheral neuropathy.[2] This is thought to be related to the expression of CD56 on peripheral nerves. In SCID mice bearing SCLC xenografts, a single dose of 51 mg/kg was near the maximum tolerated dose (MTD), causing transient body weight loss.[1] In non-targeted toxicity studies in CD-1 mice, the MTD was approximately 90 mg/kg.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Tumor Growth Inhibition | Low CD56 expression on tumor cells: The efficacy of this compound is dependent on the presence of its target, CD56. | - Confirm CD56 expression on your cell line or PDX model using immunohistochemistry (IHC) or flow cytometry.- Select a model with moderate to high CD56 expression for your studies. |
| Suboptimal Dosage or Dosing Schedule: The dose may be too low or the dosing frequency insufficient to achieve a therapeutic effect. | - Perform a dose-response study to determine the minimal efficacious dose (MED) for your specific model.- Consider alternative dosing schedules, such as more frequent lower doses, based on tolerability. | |
| Drug Instability or Aggregation: Improper handling, storage, or reconstitution can lead to the degradation or aggregation of the ADC, reducing its efficacy. | - Follow the manufacturer's instructions for storage and reconstitution carefully.- Avoid repeated freeze-thaw cycles.- Visually inspect the reconstituted solution for any particulates or cloudiness. | |
| Excessive Toxicity (e.g., rapid weight loss, lethargy) | Dose is too high for the specific animal model: The MTD can vary between different mouse strains and tumor models. | - Reduce the dose of this compound.- Monitor the animals more frequently for clinical signs of toxicity. |
| Off-target toxicity of the DM1 payload: Even with targeted delivery, some non-specific release of the cytotoxic agent can occur. | - Ensure the linker is stable in circulation.[5]- Consider using a control group treated with a non-targeting ADC to assess non-specific toxicity. | |
| Inconsistent Results Between Animals | Variability in Tumor Engraftment and Growth: Differences in the initial tumor size and growth rate can lead to variable responses to treatment. | - Ensure consistent cell numbers and injection technique during tumor implantation.- Start treatment when tumors have reached a consistent size range across all animals. |
| Improper Drug Administration: Inaccurate dosing or inconsistent intravenous injection technique can affect drug exposure. | - Ensure all personnel are properly trained in intravenous injections in mice.- Use a consistent formulation and vehicle for all injections. |
Data Presentation
Table 1: this compound Monotherapy Dose-Response in SCLC Xenograft Models (SCID Mice)
| Dose (mg/kg, single IV injection) | Tumor Growth Inhibition (T/C %) | Outcome |
| 3 | 29% | Minimal Efficacious Dose (MED) |
| 17 | <10% | High activity, 50% of animals tumor-free |
| 51 | Not Applicable | Curative, all animals had complete tumor regression |
Data summarized from Whiteman, K. R., et al. (2014). This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models. mAbs, 6(2), 556–566.[1]
Table 2: this compound Dosing in Pediatric Preclinical Xenograft Models
| Animal Model | Dosing Schedule | Outcome |
| CB17SC scid-/- female mice | 15 mg/kg, IV, weekly x 3 | Well-tolerated with some anti-tumor activity |
Data summarized from Smith, M. A., et al. (2013). Initial testing (stage 1) of the antibody-maytansinoid conjugate, IMGN901 (this compound), by the pediatric preclinical testing program. Pediatric blood & cancer, 60(6), 985–992.[4]
Experimental Protocols
Protocol 1: General Xenograft Model Development for this compound Efficacy Studies
-
Cell Culture: Culture CD56-positive human cancer cell lines (e.g., SW2, NCI-H526 for SCLC) under standard conditions.
-
Animal Model: Use female 6-week-old SCID or athymic nude mice.
-
Tumor Implantation:
-
Harvest cultured cells and resuspend in a sterile, serum-free medium.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Begin treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Protocol 2: this compound Administration
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile water for injection or as specified by the supplier. Gently swirl to dissolve; do not shake.
-
Dilution: Dilute the reconstituted drug to the final desired concentration for injection using a sterile, buffered saline solution (e.g., PBS).
-
Administration:
-
Administer the prepared this compound solution via intravenous (IV) injection into the lateral tail vein of the mouse.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
-
Monitoring:
-
Monitor the animals for any immediate adverse reactions post-injection.
-
Continue to monitor tumor growth and animal health (body weight, behavior) throughout the study.
-
Visualizations
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating Off-Target Toxicity of Lorvotuzumab Mertansine
Welcome to the technical support center for lorvotuzumab mertansine (B1676302). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating off-target toxicities associated with this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lorvotuzumab mertansine?
This compound is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a protein expressed on the surface of various cancer cells, including multiple myeloma and small-cell lung cancer.[1][2][3] The ADC consists of a humanized anti-CD56 monoclonal antibody (lorvotuzumab) linked to a potent cytotoxic agent, DM1 (a maytansinoid derivative), via a stable disulfide linker.[1][2] Upon binding to CD56 on a tumor cell, the ADC is internalized. Inside the cell, the linker is cleaved, releasing DM1.[1][2] DM1 then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis (cell death).[1][2]
Q2: What are the primary off-target toxicities observed with this compound?
Clinical studies have identified several key off-target toxicities associated with this compound. The most common and dose-limiting toxicities include:
-
Peripheral Neuropathy: This is a significant toxicity, likely due to the expression of CD56 on peripheral nerves.[1]
-
Hematologic Toxicities: These include thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1]
-
Renal Toxicity: Acute renal failure has been observed as a dose-limiting toxicity.[1]
-
Fatigue: This is a common, non-specific toxicity.[1]
Q3: Why does this compound exhibit these off-target toxicities?
The off-target toxicities of this compound are primarily attributed to "on-target, off-tumor" effects. This means the ADC binds to its target, CD56, which is unfortunately also expressed on some normal, healthy tissues.[1] For instance, CD56 is present on peripheral nerves and natural killer (NK) cells, which can lead to neurotoxicity and hematologic effects, respectively.[1][4] Additionally, premature release of the cytotoxic payload (DM1) in circulation can contribute to off-target toxicity in tissues that do not express CD56.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Cytotoxicity in Non-Target Cells
Possible Cause: Premature cleavage of the linker and release of the DM1 payload in the culture medium.
Troubleshooting Steps:
-
Assess Linker Stability: Perform a linker stability assay in the specific cell culture medium being used. Incubate this compound in the medium for various time points and then analyze the amount of free DM1 using techniques like HPLC-MS.
-
Control for Free DM1: In your cytotoxicity assays, include a control group treated with a concentration of free DM1 equivalent to the maximum potential amount that could be released from the ADC. This will help differentiate between ADC-mediated and free drug-induced toxicity.
-
Use a Bystander Effect Assay: To determine if released DM1 is causing toxicity to neighboring non-target cells, a co-culture experiment can be performed. Co-culture CD56-positive target cells with CD56-negative non-target cells and treat with this compound. Assess the viability of the non-target cells.
Issue 2: High Incidence of Peripheral Neuropathy in Preclinical In Vivo Models
Possible Cause: Binding of this compound to CD56 expressed on peripheral nerves.
Troubleshooting Steps:
-
Dose Optimization: The simplest approach is to perform a dose-response study to identify the maximum tolerated dose (MTD) that minimizes neurotoxicity while retaining anti-tumor efficacy.[6]
-
Prophylactic Co-administration: Investigate the co-administration of neuroprotective agents. While specific agents for ADC-induced neuropathy are not well-established, compounds that have shown some efficacy in chemotherapy-induced peripheral neuropathy (CIPN), such as certain antioxidants or anti-inflammatory agents, could be explored in a research setting.
-
Antibody Engineering (Advanced Strategy): For long-term development, consider engineering the lorvotuzumab antibody to have a lower affinity for the CD56 epitope present on neurons while maintaining high affinity for the epitope on tumor cells, if such a differential epitope exists.
-
Probody Drug Conjugate (PDC) Approach (Advanced Strategy): A more advanced strategy involves creating a "probody" version of the ADC. This involves masking the antibody's binding site with a peptide that is cleaved off by proteases specifically present in the tumor microenvironment. This would prevent the ADC from binding to CD56 on peripheral nerves.
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of Single-Agent this compound in a Phase I Study in Multiple Myeloma
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 40 | 3 | 0 |
| 60 | 3 | 0 |
| 75 | 3 | 0 |
| 90 | 6 | 1 (Grade 3 Fatigue) |
| 112 | 7 | 1 (Grade 3 Acute Renal Failure) |
| 140 | 2 | 2 (Grade 3 Fatigue, Grade 3 Acute Renal Failure) |
Data adapted from a Phase I clinical trial. The Maximum Tolerated Dose (MTD) was determined to be 112 mg/m².[1][7]
Table 2: Common Treatment-Related Adverse Events (All Grades) in a Phase II Study of this compound in Combination with Lenalidomide and Dexamethasone
| Adverse Event | Incidence (%) |
| Peripheral Neuropathy | >50% (mostly Grade 1-2) |
| Fatigue | >40% |
| Neutropenia | >30% |
| Thrombocytopenia | >30% |
| Nausea | >20% |
| Diarrhea | >20% |
Data adapted from a Phase II clinical trial. The optimal dose of this compound in this combination was 75 mg/m².[1][6]
Experimental Protocols
Protocol 1: In Vitro Assessment of Neurotoxicity using a Neuron-Astrocyte Co-culture Model
Objective: To evaluate the direct neurotoxic potential of this compound on neuronal cells in a more physiologically relevant environment.
Methodology:
-
Cell Culture:
-
Culture human neuronal cells (e.g., SH-SY5Y) and human astrocytes (e.g., D384) separately according to standard protocols.[8]
-
Set up a co-culture system using a transwell insert. Seed the neuronal cells in the bottom chamber and the astrocytes on the transwell membrane.[8] This allows for communication between the cell types without direct contact.
-
-
Treatment:
-
Once the cells have adhered and are in a healthy state, treat the co-culture with a range of concentrations of this compound.
-
Include appropriate controls: vehicle control, free DM1, and a non-targeting ADC.
-
-
Assessment of Neurotoxicity (after 24-72 hours):
-
Neurite Outgrowth Assay: Fix the neuronal cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images using fluorescence microscopy and quantify neurite length and branching using image analysis software. A reduction in neurite length indicates neurotoxicity.
-
Cell Viability Assay: Assess the viability of both neuronal and astrocyte populations separately using a cell viability reagent (e.g., CellTiter-Glo®).
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent dye (e.g., TMRM) to detect early signs of cellular stress.[8]
-
Protocol 2: In Vitro Assessment of Hematologic Toxicity using a Colony-Forming Unit (CFU) Assay
Objective: To determine the inhibitory effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Cell Source:
-
Obtain human bone marrow mononuclear cells or CD34+ hematopoietic stem and progenitor cells.
-
-
CFU Assay:
-
Plate the hematopoietic progenitor cells in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Add varying concentrations of this compound, free DM1, and a non-targeting ADC to the cultures.
-
-
Colony Counting (after 14 days):
-
Incubate the plates at 37°C in a humidified incubator.
-
After 14 days, count the number of colonies of each type under a microscope.
-
Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each cell lineage to quantify the hematologic toxicity.
-
Protocol 3: In Vitro Assessment of Renal Toxicity using a 3D Kidney Organoid Model
Objective: To evaluate the nephrotoxic potential of this compound in a three-dimensional model that better mimics the structure and function of the human kidney.
Methodology:
-
Organoid Culture:
-
Treatment:
-
Once the organoids have matured, expose them to different concentrations of this compound, free DM1, and a non-targeting ADC.
-
-
Assessment of Nephrotoxicity (after 48-96 hours):
-
Viability Assay: Assess the overall viability of the organoids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).
-
Biomarker Analysis: Measure the release of kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), into the culture medium using ELISA.[9]
-
Immunofluorescence Staining: Fix, section, and stain the organoids for markers of apoptosis (e.g., cleaved caspase-3) and specific kidney cell types to identify which cell populations are most affected.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro neurotoxicity assessment.
Caption: Logical approach to mitigating off-target toxicity.
References
- 1. Precision nephrotoxicity testing using 3D in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 6. dls.com [dls.com]
- 7. jobs.isoor.org [jobs.isoor.org]
- 8. Human Co-culture Model of Neurons and Astrocytes to Test Acute Cytotoxicity of Neurotoxic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Lorvotuzumab Mertansine Resistance
Welcome to the Technical Support Center for Lorvotuzumab Mertansine (B1676302) Research. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to lorvotuzumab mertansine resistance.
I. Understanding this compound and Resistance
This compound (also known as IMGN901) is an investigational antibody-drug conjugate (ADC).[1][2] It is composed of a humanized monoclonal antibody, lorvotuzumab, which targets the CD56 protein (also known as NCAM), linked to the cytotoxic maytansinoid payload, DM1.[1][3][4] CD56 is expressed on various cancer cells, including those in multiple myeloma, small-cell lung cancer (SCLC), and ovarian cancer.[4][5][6] The ADC is designed to bind to CD56 on tumor cells, be internalized, and then release DM1, which disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.[3][4]
Resistance to this compound, and ADCs in general, can arise from several mechanisms. While high expression of CD56 is a key biomarker for potential response, it does not always guarantee sensitivity, suggesting that other resistance mechanisms are at play.[7]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may encounter during their experiments.
Q1: My CD56-positive cell line shows unexpected resistance to this compound. What are the initial troubleshooting steps?
A1: Initial troubleshooting should focus on verifying the core components of the ADC's mechanism of action.
-
Confirm CD56 Surface Expression: The level of target antigen expression is crucial.[3] Even in a known CD56-positive cell line, expression levels can drift with passage number. We recommend quantifying surface CD56 expression using flow cytometry.
-
Assess ADC Internalization: Binding of the ADC to the cell surface is not sufficient; it must be internalized to release its payload. You can assess internalization using a fluorescently labeled version of lorvotuzumab.
-
Evaluate Payload Sensitivity: The cancer cells might have intrinsic resistance to the DM1 payload. To test this, you can determine the half-maximal inhibitory concentration (IC50) of the free DM1 payload on your cell line.
Q2: How can I determine if multidrug resistance (MDR) transporters are responsible for the observed resistance?
A2: A common mechanism of resistance to maytansinoid-based ADCs is the upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein or ABCB1), which can pump the cytotoxic payload out of the cell.[8][9][10]
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to check for the upregulation of genes like ABCB1.
-
Functional Efflux Assays: Employ fluorescent substrates of MDR1 (e.g., rhodamine 123) in a flow cytometry-based assay. Increased efflux of the dye, which can be reversed by known MDR1 inhibitors (e.g., verapamil), indicates functional MDR1 activity.
-
Combination with MDR Inhibitors: Test if co-treatment of your resistant cells with this compound and an MDR inhibitor restores sensitivity.
Q3: What are potential strategies to overcome resistance mediated by drug efflux pumps?
A3: Several strategies can be explored:
-
MDR1 Inhibitors: As mentioned, co-administration with an MDR1 inhibitor can restore sensitivity, although this can be associated with increased systemic toxicity.[8]
-
Linker-Payload Modification: Research has shown that modifying the linker between the antibody and the payload can help bypass MDR1-mediated resistance.[8][11] For instance, using more hydrophilic linkers can result in metabolites that are poorer substrates for MDR1.[8][9][11] While this involves re-engineering the ADC, it is a key area of research for next-generation ADCs.[8][11]
Q4: Could alterations in the target antigen, CD56, be a cause of resistance?
A4: Yes, changes in the target antigen can lead to resistance.
-
Loss or Downregulation of CD56: This is a primary mechanism of resistance to any targeted therapy.[12] Regularly monitor CD56 expression levels.
-
Epitope Masking or Alteration: While less common, mutations in the CD56 protein could potentially alter the binding site of lorvotuzumab.
Q5: What combination therapies have been explored with this compound to potentially overcome resistance or enhance efficacy?
A5: Preclinical and clinical studies have investigated this compound in combination with standard-of-care chemotherapies. These combinations aim to attack the cancer cells through different mechanisms, potentially overcoming resistance to a single agent.[13]
-
Platinum Agents and Etoposide: In SCLC models, this compound has shown high activity in combination with carboplatin (B1684641) and etoposide.[13][14]
-
Taxanes: Combination with paclitaxel (B517696) and carboplatin has also demonstrated significant anti-tumor activity in preclinical models.[15]
-
Immunomodulatory Drugs: In multiple myeloma, this compound has been studied in combination with lenalidomide (B1683929) and dexamethasone.[3][16]
III. Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Free DM1 in Sensitive and Resistant Cell Lines
| Cell Line | CD56 Expression (Mean Fluorescence Intensity) | This compound IC50 | Free DM1 IC50 | MDR1 Expression (Relative Fold Change) |
| Sensitive Line | 850 | 0.5 nM | 0.1 nM | 1.0 |
| Resistant Line A | 50 | 50 nM | 0.1 nM | 1.2 |
| Resistant Line B | 830 | 45 nM | 15 nM | 25.0 |
This table illustrates how different resistance mechanisms can be inferred. Resistant Line A likely has resistance due to low target expression, while Resistant Line B points towards payload resistance, possibly through MDR1 upregulation.
IV. Experimental Protocols
Protocol 1: Quantifying Cell Surface CD56 Expression by Flow Cytometry
-
Cell Preparation: Harvest 1 x 10^6 cells and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Resuspend cells in 100 µL of FACS buffer and add a fluorescently conjugated anti-CD56 antibody (or a primary anti-CD56 followed by a fluorescent secondary antibody). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the stained cells compared to an isotype control.
Protocol 2: MDR1 Efflux Functional Assay
-
Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL in culture medium.
-
Inhibitor Pre-treatment (for control): To a control tube, add a known MDR1 inhibitor (e.g., 50 µM verapamil) and incubate for 30 minutes at 37°C.
-
Dye Loading: Add a fluorescent MDR1 substrate (e.g., 1 µg/mL rhodamine 123) to all samples and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with fresh, pre-warmed medium and incubate for another 30-60 minutes at 37°C to allow for dye efflux.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Interpretation: Resistant cells with high MDR1 activity will show lower fluorescence (more dye pumped out) compared to sensitive cells or cells treated with the MDR1 inhibitor.
V. Visualizations
Diagram 1: this compound Mechanism and Resistance Pathways
Caption: Mechanism of action of this compound and key points of potential resistance.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for systematically troubleshooting this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 5. Technology - Therapeutic antibody-drug conjugates targeting CD56-positive cancers [nih.technologypublisher.com]
- 6. ADC Development Services Targeting CD56 - Creative Biolabs [creative-biolabs.com]
- 7. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. [PDF] this compound: antibody-drug-conjugate for CD56+ multiple myeloma. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Lorvotuzumab Mertansine Drug-to-Antibody Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for lorvotuzumab mertansine (B1676302).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for lorvotuzumab mertansine?
A1: The optimal DAR for an antibody-drug conjugate (ADC) is a balance between efficacy and safety. For this compound, which utilizes a maytansinoid (DM1) payload, a preclinical study has reported an average DAR of 3.5.[1] Generally, for cysteine-conjugated ADCs, a DAR of 2 to 4 is often considered to yield the best therapeutic effect.[2] While higher DARs may appear more potent in vitro, they can lead to faster plasma clearance and potentially lower efficacy in vivo.[3]
Q2: How does the DAR of this compound impact its therapeutic window?
A2: The DAR is a critical quality attribute that significantly influences the therapeutic window of this compound. A low DAR may result in reduced potency, while a high DAR can increase toxicity and negatively affect pharmacokinetics due to increased hydrophobicity.[3][4] Optimizing the DAR is essential to maximize the delivery of the cytotoxic payload to tumor cells while minimizing off-target toxicities.
Q3: What are the primary methods for conjugating DM1 to lorvotuzumab?
A3: this compound is a cysteine-linked ADC.[5][6] The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide-containing linker attached to the DM1 payload.[7][8] The number of available thiol groups can be controlled to influence the final DAR.
Q4: Which analytical techniques are recommended for determining the DAR of this compound?
A4: Several methods can be used to determine the DAR of this compound. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a reference technique for cysteine-linked ADCs. It separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of different drug-loaded species.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides accurate mass measurements of the intact ADC, allowing for the determination of the mass of different DAR species and the calculation of the average DAR.[11][12]
-
UV-Vis Spectrophotometry: This is a simpler and quicker method that can provide an estimate of the average DAR by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug).[][14][15][16]
Section 2: Troubleshooting Guides
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
Question: My conjugation reaction is consistently yielding a low average DAR (e.g., <2). What are the potential causes and how can I increase the DAR?
Answer: A low DAR can be attributed to several factors in the conjugation process. Below is a step-by-step guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | 1. Increase Reducing Agent Concentration: Gradually increase the molar ratio of the reducing agent (e.g., TCEP) to the antibody to ensure sufficient reduction of interchain disulfide bonds.[8][17] 2. Optimize Reduction Time and Temperature: Extend the incubation time or slightly increase the temperature (e.g., to 37°C) during the reduction step to enhance the reaction efficiency.[8][17] |
| Insufficient Linker-Payload | 1. Increase Molar Ratio: Increase the molar ratio of the DM1-linker to the antibody in the conjugation reaction.[7] 2. Check Linker-Payload Quality: Ensure the linker-payload has not degraded. Use fresh or properly stored reagents.[8] |
| Suboptimal Reaction pH | Adjust Buffer pH: For thiol-maleimide conjugation, the optimal pH is typically between 6.5 and 7.5. Verify and adjust the pH of your reaction buffer.[17] |
| Premature Quenching | Optimize Quenching Step: Ensure the quenching agent is added only after the conjugation reaction has proceeded for a sufficient amount of time. |
Issue 2: High Heterogeneity and Broad Peaks in HIC Analysis
Question: My HIC chromatogram shows very broad peaks, indicating a wide distribution of DAR species. How can I achieve a more homogeneous ADC product?
Answer: A broad peak in HIC analysis is indicative of high heterogeneity in your ADC preparation.[7] This can be due to inconsistent reduction or conjugation.
| Potential Cause | Troubleshooting Steps |
| Variable Antibody Reduction | 1. Precise Control of Reducing Agent: Tightly control the concentration and addition of the reducing agent to achieve consistent partial reduction.[7][8] 2. Purification after Reduction: Remove the excess reducing agent before adding the linker-payload to prevent side reactions.[17] |
| Inconsistent Conjugation | 1. Control Reaction Parameters: Tightly control the reaction time, temperature, and pH to ensure consistent conjugation kinetics.[8] 2. Optimize Stoichiometry: Perform experiments with varying molar ratios of linker-payload to antibody to find the optimal ratio for your desired DAR.[7] |
| ADC Aggregation | 1. Optimize Formulation: Screen different buffer formulations to improve ADC stability and reduce aggregation.[7] 2. Purification: Use preparative HIC or Size Exclusion Chromatography (SEC) to isolate more homogeneous ADC populations and remove aggregates.[7] |
Section 3: Quantitative Data Summary
The following table summarizes the expected impact of varying DAR on the properties of this compound, based on general principles of ADC development.
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency | In Vivo Efficacy | Plasma Clearance | Potential Toxicity |
| Low (e.g., 1-2) | Lower | Potentially Reduced | Slower | Lower |
| Optimal (e.g., 3-4) | High | Optimal | Moderate | Manageable |
| High (e.g., >4) | Highest | Potentially Reduced | Faster | Higher |
Note: This table is a generalized representation. Optimal DAR should be determined empirically for each specific ADC and indication.
Section 4: Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of DM1 to Lorvotuzumab
This protocol describes a general two-step process for conjugating a DM1-linker to lorvotuzumab via interchain cysteine residues.
Step 1: Antibody Reduction
-
Prepare the lorvotuzumab antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2.5 moles of TCEP per mole of antibody.[8]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[8]
-
Remove excess TCEP using a desalting column.
Step 2: Conjugation with DM1-Linker
-
Immediately after the removal of TCEP, add the DM1-linker payload (e.g., DM1-SPP) to the reduced antibody solution. The molar ratio of the linker-payload to the antibody can be varied to target a specific DAR.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purify the resulting this compound ADC using methods such as SEC or HIC to remove unconjugated antibody, free drug, and aggregates.[7]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and drug-load distribution for this compound.
1. Materials and Reagents:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system
2. Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.[8]
-
Sample Injection: Inject 10-50 µg of the purified this compound sample onto the column.[8]
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).[7]
-
Data Acquisition: Monitor the elution profile at 280 nm.[7]
3. Data Analysis:
-
Peak Integration: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs (DAR=2, DAR=4, etc.).[7]
-
Calculate Percent Area: Determine the percentage of the total peak area that each individual peak represents.[8]
-
Calculate Average DAR: The average DAR is calculated using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
Protocol 3: DAR Determination by UV-Vis Spectrophotometry
This protocol describes a method for estimating the average DAR using a UV-Vis spectrophotometer.
1. Determine Extinction Coefficients:
-
Determine the molar extinction coefficient of the antibody (ε_Ab) at 280 nm.
-
Determine the molar extinction coefficient of the DM1 payload (ε_Drug) at 252 nm and 280 nm.
2. Measure Absorbance of the ADC:
-
Measure the absorbance of the this compound solution at 280 nm (A_280) and 252 nm (A_252).
3. Calculate Average DAR:
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and simultaneous equations. The average DAR is then calculated as the molar ratio of the drug to the antibody.
Section 5: Visualizations
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. agilent.com [agilent.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
Lorvotuzumab Mertansine Internalization Assays: Technical Support Center
Welcome to the technical support center for lorvotuzumab mertansine (B1676302) internalization assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is lorvotuzumab mertansine and how does it work?
This compound is an antibody-drug conjugate (ADC) that targets CD56-positive cancer cells.[1][2][3] It is composed of three key components:
-
Lorvotuzumab: A humanized monoclonal antibody that specifically binds to the CD56 receptor on the surface of tumor cells.[1][2]
-
DM1: A potent cytotoxic maytansinoid payload that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2]
-
SPP linker: A stable disulfide linker that connects the lorvotuzumab antibody to the DM1 payload.[3]
The mechanism of action involves the binding of lorvotuzumab to CD56, followed by the internalization of the ADC-receptor complex.[1] Inside the cell, the linker is cleaved, releasing the DM1 payload to exert its cytotoxic effect.[1]
Q2: Why is measuring internalization crucial for this compound?
The internalization of this compound is a critical prerequisite for its therapeutic efficacy. The cytotoxic payload, DM1, must be released inside the target cell to reach its intracellular target (microtubules). Therefore, the rate and extent of internalization directly impact the potency of the ADC. Assays that measure internalization are essential for:
-
Confirming the mechanism of action.
-
Screening and selecting ADC candidates with optimal uptake characteristics.
-
Troubleshooting unexpected in vitro or in vivo results.
-
Understanding sources of variability in experimental outcomes.
Q3: What are the common sources of variability in this compound internalization assays?
Variability in internalization assays can arise from several factors, broadly categorized as biological and technical:
-
Biological Factors:
-
CD56 Expression Levels: The density of the CD56 receptor on the cell surface can influence the rate of internalization.[4] Cells with higher CD56 expression may internalize the ADC more rapidly.
-
Cell Line and Type: Different cell lines, even those with similar CD56 expression levels, can exhibit different internalization kinetics due to variations in their endocytic machinery.
-
Cell Health and Viability: Unhealthy or apoptotic cells can show non-specific antibody uptake, leading to inaccurate results.
-
Cell Passage Number: Prolonged cell culture can lead to phenotypic changes, including alterations in receptor expression and internalization capacity.
-
-
Technical Factors:
-
Antibody Conjugation: The process of conjugating the DM1 payload to the antibody can potentially alter its binding affinity and internalization characteristics.
-
Reagent Quality: The quality and storage of antibodies, fluorescent dyes, and other reagents are critical for reproducible results.
-
Assay Temperature: Internalization is an active cellular process that is temperature-dependent. Deviations from the optimal temperature (typically 37°C) will significantly affect the results.
-
Incubation Times: Inconsistent incubation times will lead to variability in the amount of internalized ADC.
-
Washing Steps: Inefficient removal of non-bound antibody can result in high background signals.
-
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound internalization experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence / Low signal-to-noise ratio | 1. Incomplete removal of unbound this compound. 2. Non-specific binding of the antibody to the cells or plasticware. 3. Autofluorescence of the cells. | 1. Increase the number and volume of wash steps after antibody incubation. 2. Include a blocking step (e.g., with BSA or serum) before adding the primary antibody. 3. Analyze an unstained cell sample to determine the level of autofluorescence and set the appropriate gates during flow cytometry analysis. |
| No or very low internalization detected | 1. Low or no CD56 expression on the target cells. 2. Inactive antibody due to improper storage or handling. 3. Assay performed at a suboptimal temperature (e.g., 4°C). 4. Insufficient incubation time. | 1. Confirm CD56 expression on your target cells using a validated anti-CD56 antibody and flow cytometry. 2. Use a new vial of antibody and ensure it has been stored according to the manufacturer's instructions. 3. Ensure the internalization step is performed at 37°C. A 4°C control should be included to measure surface binding without internalization. 4. Perform a time-course experiment to determine the optimal incubation time for your cell line. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors leading to different concentrations of this compound. 3. Edge effects in the microplate. | 1. Ensure a uniform single-cell suspension before seeding and check for even cell distribution after seeding. 2. Use calibrated pipettes and be meticulous with pipetting technique. 3. Avoid using the outer wells of the microplate, or fill them with PBS to maintain humidity. |
| Internalization rate is slower than expected | 1. Lower than expected CD56 expression levels. 2. Cell line has inherently slow endocytic machinery. 3. Suboptimal antibody concentration. | 1. Quantify CD56 expression levels and compare with published data for your cell line. 2. Compare the internalization rate with a positive control antibody known to internalize efficiently in your cell line. 3. Perform a dose-response experiment to ensure you are using a saturating concentration of this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies. This data can be used as a reference for expected outcomes in your experiments.
Table 1: Binding Affinity and Cytotoxicity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | EC50 (nM) of this compound Binding | IC50 (nM) of this compound Cytotoxicity |
| SW2 | 0.4 | Not Reported |
| NCI-H526 | Not Reported | 0.2 |
| NCI-H69 | Not Reported | 5 |
Data sourced from Whiteman, et al. (2014). MAbs, 6(2), 556-566.
Table 2: Binding Affinity of Unconjugated and Conjugated Lorvotuzumab
| Antibody/ADC | EC50 (nM) of Binding to SW2 Cells |
| Murine N901 Antibody | 0.2 |
| Lorvotuzumab (humanized antibody) | 0.3 |
| This compound (ADC) | 0.4 |
Data sourced from Whiteman, et al. (2014). MAbs, 6(2), 556-566. This data indicates that the conjugation of DM1 to lorvotuzumab does not significantly impact its binding affinity.
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Internalization by Flow Cytometry
This protocol allows for the quantification of the rate of this compound internalization.
Materials:
-
CD56-positive and CD56-negative cell lines
-
Complete cell culture medium
-
This compound
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)
-
FACS buffer (PBS + 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
12x75mm FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Binding (on ice):
-
Add this compound to the cell suspension at a pre-determined optimal concentration.
-
Incubate on ice for 1 hour to allow binding to the cell surface without internalization.
-
Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
-
Internalization Time-Course:
-
Resuspend the cell pellet in pre-warmed complete culture medium.
-
Divide the cell suspension into separate tubes for each time point (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
For the 0-minute time point, immediately proceed to the staining step after resuspension.
-
At each subsequent time point, move the corresponding tube to an ice bath to stop internalization.
-
-
Staining for Surface-Bound Antibody:
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 1 hour in the dark.
-
Wash the cells three times with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., PI).
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the live cell population at each time point. The decrease in MFI over time corresponds to the internalization of this compound.
-
Protocol 2: Visualization of this compound Internalization by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of this compound internalization and subcellular localization.
Materials:
-
CD56-positive cells grown on glass coverslips
-
Complete cell culture medium
-
This compound
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Paraformaldehyde (PFA) solution
-
Permeabilization buffer (e.g., PBS + 0.1% Triton X-100)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Incubate cells grown on coverslips with this compound in complete medium at 37°C for the desired time (e.g., 24 hours).
-
Include a control group incubated at 4°C for 30 minutes to visualize surface binding.
-
-
Staining for Internalized ADC and Organelles:
-
Wash the cells with PBS.
-
If visualizing co-localization with lysosomes, incubate with a lysosomal marker according to the manufacturer's instructions.
-
Fix the cells with PFA solution.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate with the fluorescently labeled secondary antibody to detect the internalized this compound.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope, acquiring images in the appropriate channels for the secondary antibody, lysosomal marker, and nuclear stain.
-
Co-localization of the signals from the secondary antibody and the lysosomal marker will appear as a merged color (e.g., yellow if using a green secondary antibody and a red lysosomal marker), indicating that the ADC has been trafficked to the lysosome.
-
Visualizations
Caption: A troubleshooting flowchart for addressing common issues in internalization assays.
Caption: The signaling pathway of this compound from cell surface binding to apoptosis.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lorvotuzumab Mertansine Linker Cleavage Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorvotuzumab mertansine (B1676302) and conducting linker cleavage assays.
Understanding the System: Lorvotuzumab Mertansine and its Linker
This compound is an antibody-drug conjugate (ADC) that consists of three key components:
-
Lorvotuzumab: A humanized monoclonal antibody that targets CD56, a protein found on the surface of certain cancer cells, including multiple myeloma and small cell lung cancer.[1][2]
-
DM1: A potent cytotoxic maytansinoid payload that inhibits tubulin polymerization, leading to cell death.[1][2]
-
A cleavable disulfide linker (SPP): This linker connects the lorvotuzumab antibody to the DM1 payload. It is designed to be stable in the bloodstream and to be cleaved inside the target cancer cells, releasing the DM1 payload.[3][4]
The targeted delivery of DM1 is achieved through the specific binding of lorvotuzumab to CD56-expressing cells, followed by internalization of the ADC.[1] Inside the cell, the disulfide bond in the linker is reduced, releasing the active DM1 payload.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound disulfide linker in human plasma?
A1: The disulfide linker in this compound is designed to be relatively stable in the bloodstream to minimize off-target toxicity.[5][6] Clinical studies have shown that this compound has a half-life of approximately one day in patients.[7] However, some premature release of the payload can occur.[6]
Q2: What are the primary mechanisms for disulfide linker cleavage?
A2: The primary mechanism for the cleavage of disulfide linkers, like the one in this compound, is reduction. This occurs in the intracellular environment, which has a much higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the bloodstream.[6]
Q3: What analytical methods are most suitable for quantifying the release of DM1 from this compound?
A3: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying the free DM1 payload released from the ADC.[8] Enzyme-linked immunosorbent assays (ELISAs) can also be used to measure the amount of conjugated ADC remaining over time.
Q4: Can the conjugation site of the linker to the antibody affect cleavage?
A4: Yes, the specific site of conjugation on the antibody can influence the stability and cleavage kinetics of the linker. Steric hindrance around the conjugation site can protect the linker from premature cleavage in circulation.[9][10]
Troubleshooting Guide for Linker Cleavage Assays
Below are common issues encountered during this compound linker cleavage assays, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background or premature payload release in control samples (e.g., plasma at time zero) | 1. Contamination of the ADC with free DM1. 2. Instability of the ADC during storage or handling. 3. Non-specific binding of the ADC or released payload to the assay plate or matrix components. | 1. Characterize the purity of your ADC lot to determine the initial percentage of free payload. 2. Ensure proper storage conditions for the ADC (e.g., temperature, light protection). Perform a fresh thaw for each experiment. 3. Optimize blocking steps and wash protocols in your assay. Consider using different types of assay plates or purification steps (e.g., protein A/G purification) to remove interfering substances. |
| Inconsistent or variable cleavage rates between replicates | 1. Inaccurate pipetting or dilution of reagents (ADC, reducing agents, enzymes). 2. Temperature fluctuations during incubation. 3. Inconsistent mixing of assay components. 4. Matrix effects from plasma or other biological samples. | 1. Calibrate pipettes and use proper pipetting techniques. Prepare fresh dilutions for each experiment. 2. Use a calibrated incubator and ensure uniform temperature across the assay plate. 3. Gently mix all reagents thoroughly before and during the assay setup. 4. Perform spike-and-recovery experiments to assess matrix effects. Consider sample pre-treatment steps like protein precipitation or solid-phase extraction. |
| Slower than expected or no payload release | 1. Inactive or insufficient concentration of the reducing agent (e.g., GSH). 2. Suboptimal assay buffer conditions (pH, ionic strength). 3. Steric hindrance of the disulfide linker due to the specific conjugation site. 4. The ADC has aggregated, limiting access to the linker. | 1. Use a fresh, high-quality reducing agent and optimize its concentration. 2. Ensure the assay buffer mimics the desired physiological conditions (e.g., intracellular reducing environment). 3. This is an intrinsic property of the ADC; consider this when interpreting results. 4. Characterize the aggregation state of your ADC using techniques like size-exclusion chromatography (SEC). |
| Faster than expected payload release | 1. Presence of exogenous reducing agents or enzymes in the sample matrix (e.g., plasma). 2. Instability of the specific disulfide linker under the assay conditions. 3. Photodegradation of the ADC leading to linker cleavage. | 1. Use plasma from a consistent source and consider heat-inactivating endogenous enzymes if applicable. 2. Evaluate the linker's stability in buffer alone to establish a baseline. 3. Protect the ADC and assay plates from light during all steps. |
Quantitative Data
The following table summarizes pharmacokinetic parameters of this compound from a clinical study, which can provide context for expected in vivo stability.
| Parameter | Value | Reference |
| Half-life in plasma (at 112 mg/m² dose) | ~ 1 day | [7] |
| Half-life of huN901 antibody component | 1.5 days | [7] |
| Plasma levels of free DM1 | Nearly undetectable | [7] |
| Clearance of released DM1 | Rapidly cleared | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of this compound
Objective: To evaluate the stability of the disulfide linker of this compound in human plasma over time by measuring the amount of remaining intact ADC.
Materials:
-
This compound
-
Human plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
LC-MS system
Procedure:
-
Preparation: Thaw human plasma and this compound on ice.
-
Incubation:
-
Spike this compound into the human plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C in a shaking incubator.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots and immediately place them on ice or flash-freeze to stop the reaction.
-
-
ADC Capture:
-
Add Protein A or G magnetic beads to the plasma aliquots and incubate with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins. Repeat this step three times.
-
Elution:
-
Add elution buffer to the beads to release the captured ADC.
-
Collect the eluate and immediately neutralize it with neutralization buffer.
-
-
Analysis:
-
Analyze the samples by LC-MS to determine the concentration of the intact ADC. This can be done by monitoring the intact mass of the ADC or by quantifying a signature peptide after enzymatic digestion.
-
Plot the percentage of intact ADC remaining over time to determine the plasma stability profile.
-
Protocol 2: Quantification of Released DM1 using LC-MS
Objective: To quantify the amount of free DM1 released from this compound in a given sample matrix (e.g., plasma, cell lysate).
Materials:
-
Sample containing this compound (from in vitro or in vivo studies)
-
DM1 analytical standard
-
Internal standard (e.g., a structural analog of DM1)
-
Formic acid
-
LC-MS system (triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation:
-
To an aliquot of the sample, add the internal standard.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify DM1 and the internal standard using multiple reaction monitoring (MRM) or by extracting the exact mass in high-resolution mode.
-
-
Data Analysis:
-
Generate a standard curve using the DM1 analytical standard.
-
Calculate the concentration of DM1 in the unknown samples by interpolating from the standard curve, normalizing to the internal standard.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro linker cleavage assay.
Caption: A logical approach to troubleshooting linker cleavage assay issues.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
managing high background in lorvotuzumab mertansine flow cytometry
Welcome to the technical support center for lorvotuzumab mertansine (B1676302) flow cytometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshooting common issues, particularly managing high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during flow cytometry experiments using lorvotuzumab mertansine.
Q1: What is the mechanism of action of this compound, and how does it relate to flow cytometry?
This compound is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a glycoprotein (B1211001) expressed on the surface of various cancer cells, including multiple myeloma and small cell lung cancer.[1][2] The antibody component, lorvotuzumab, binds to CD56, leading to the internalization of the ADC.[1][3] Once inside the cell, the cytotoxic agent, mertansine (DM1), is released and disrupts microtubule assembly, ultimately causing cell cycle arrest and apoptosis.[1][3]
In flow cytometry, this compound can be used to identify and quantify CD56-positive cell populations. The binding of the antibody portion to CD56 allows for the detection of these cells. Understanding this mechanism is crucial for troubleshooting, as issues can arise from problems with antibody binding, internalization, or non-specific uptake.
Q2: I am observing high background staining in my flow cytometry experiment. What are the common causes and solutions?
High background staining is a frequent issue in flow cytometry and can obscure the distinction between positive and negative cell populations. The primary causes and their respective solutions are outlined below.
| Potential Cause | Recommended Solution |
| Non-specific binding to Fc receptors | Cells like monocytes, macrophages, and B cells express Fc receptors that can bind the Fc region of antibodies non-specifically.[4][5] To mitigate this, use an Fc receptor blocking reagent prior to staining with this compound.[4][5] |
| Excess antibody concentration | Using too much antibody can lead to non-specific binding. It is essential to titrate the antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7] |
| Dead cells | Dead cells have compromised membranes and can non-specifically bind antibodies and fluorochromes. Use a viability dye to exclude dead cells from the analysis. |
| Inadequate washing | Insufficient washing can leave unbound antibody in the sample, contributing to background noise. Ensure adequate wash steps are performed after antibody incubation.[1][6] |
| Autofluorescence | Some cell types naturally exhibit higher levels of autofluorescence. Analyze an unstained control sample to assess the level of autofluorescence and consider using a brighter fluorophore if necessary. |
Here is a decision tree to guide you through troubleshooting high background:
Q3: My signal is weak or absent. What should I check?
A weak or absent signal can be due to several factors related to the target antigen, the antibody, or the experimental procedure.
| Potential Cause | Recommended Solution |
| Low or no CD56 expression | Confirm that the cell line or sample being used is expected to express CD56. Include a positive control cell line with known high CD56 expression. |
| Suboptimal antibody concentration | An antibody concentration that is too low will result in a weak signal. Ensure you have performed a proper titration to determine the optimal concentration.[6][7] |
| Improper antibody storage | Antibodies are sensitive to storage conditions. Ensure this compound has been stored according to the manufacturer's instructions. |
| Instrument settings | Incorrect laser and filter settings on the flow cytometer can lead to poor signal detection. Verify that the instrument is set up correctly for the fluorophore being used. |
| Cell permeabilization (if applicable) | If staining for an intracellular target, ensure the permeabilization protocol is effective. However, this compound targets a surface protein (CD56). |
Experimental Protocols
Protocol 1: Staining Cells with this compound for Flow Cytometry
This protocol provides a general guideline for staining cells in suspension with this compound.
Materials:
-
This compound
-
Cells in single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc Receptor Blocking Reagent (e.g., Human Fc Block)
-
Viability Dye (e.g., DAPI, Propidium Iodide)
-
Secondary antibody (if this compound is not directly conjugated with a fluorophore)
Procedure:
-
Cell Preparation: Start with a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add the Fc receptor blocking reagent to the cell suspension and incubate for 10-15 minutes on ice. This step is crucial for reducing non-specific binding.[4][5]
-
Primary Antibody Incubation: Without washing, add the predetermined optimal concentration of this compound to the cells.
-
Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells 2-3 times with 1-2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Secondary Antibody Incubation (if applicable): If using an unconjugated this compound, resuspend the cells in the staining buffer containing a fluorescently labeled secondary antibody that recognizes the primary antibody. Incubate for 30 minutes on ice, protected from light.
-
Final Washes: Repeat the washing steps as described in step 5.
-
Viability Staining: Resuspend the cells in an appropriate buffer for the chosen viability dye and add the dye according to the manufacturer's instructions.
-
Data Acquisition: Analyze the samples on a flow cytometer.
The following diagram illustrates the general workflow for this protocol:
Data Presentation
Table 1: Binding Affinity of this compound and Related Antibodies
The following table summarizes the binding affinities (EC50 values) of this compound (LM), the unconjugated antibody lorvotuzumab, and its murine parent antibody N901 to the SW2 small cell lung cancer (SCLC) cell line.[2]
| Antibody/Conjugate | EC50 (nM) |
| N901 (murine) | 0.2 |
| Lorvotuzumab (humanized) | 0.3 |
| This compound (LM) | 0.4 |
These data indicate that the conjugation of the DM1 payload to lorvotuzumab does not significantly impact its high-affinity binding to its target.[2]
Signaling Pathway
CD56 Signaling Pathway
Upon binding of lorvotuzumab to CD56, a signaling cascade can be initiated, although the primary mechanism of action for the ADC is the delivery of the cytotoxic payload. This pathway can influence cell adhesion, proliferation, and survival. Key downstream signaling molecules include Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K).
The following diagram illustrates a simplified representation of the CD56 signaling pathway:
References
- 1. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow cytometry troubleshooting | Abcam [abcam.com]
- 7. hycultbiotech.com [hycultbiotech.com]
Validation & Comparative
Lorvotuzumab Mertansine: A Comparative Analysis of Efficacy Against Standard Chemotherapy in CD56-Positive Cancers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the antibody-drug conjugate (ADC) lorvotuzumab mertansine (B1676302) with standard chemotherapy regimens in the treatment of CD56-positive solid tumors, including small-cell lung cancer (SCLC), multiple myeloma (MM), Merkel cell carcinoma (MCC), and ovarian cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data and experimental protocols.
Lorvotuzumab mertansine is an investigational ADC designed to target and eliminate cancer cells expressing CD56, a neural cell adhesion molecule present on the surface of various tumor types.[1][2] The ADC consists of a humanized anti-CD56 antibody, lorvotuzumab, linked to the potent cytotoxic agent DM1, a maytansinoid derivative.[3] The proposed mechanism of action involves the binding of the antibody to CD56, leading to the internalization of the ADC and the subsequent intracellular release of DM1, which disrupts microtubule assembly and induces cell death.
Efficacy in Small-Cell Lung Cancer (SCLC)
A key phase 1/2 clinical trial directly compared the efficacy of this compound in combination with a standard chemotherapy regimen (carboplatin and etoposide) versus chemotherapy alone in patients with previously untreated extensive-stage SCLC.[4][5][6]
| Efficacy Endpoint | This compound + Carboplatin/Etoposide (Arm 1) | Carboplatin/Etoposide Alone (Arm 2) |
| Median Progression-Free Survival (PFS) | 6.2 months | 6.7 months |
| Number of Evaluable Patients | 94 | 47 |
| Table 1: Comparison of Progression-Free Survival in Extensive-Stage SCLC[4][5][6] |
The study concluded that the addition of this compound to standard carboplatin/etoposide did not demonstrate an improvement in efficacy for patients with extensive-disease SCLC.[4][5] Furthermore, the combination therapy was associated with increased toxicity, including a higher rate of serious infections with fatal outcomes.[4][5][6] For relapsed or refractory SCLC, topotecan (B1662842) remains a standard second-line treatment, with reported response rates of approximately 24% and a progression-free survival of about 6 months in some studies.[7]
Experimental Protocol: Phase 1/2 Study in SCLC[4][5][6]
-
Phase 1: A run-in phase was conducted to establish the recommended phase 2 dose (RP2D) and characterize the dose-limiting toxicities of this compound combined with carboplatin/etoposide, followed by this compound monotherapy in patients with CD56-positive solid tumors. The RP2D of this compound was initially determined to be 112 mg/m², but was later reduced to 90 mg/m² due to the incidence of peripheral neuropathy.
-
Phase 2: Chemotherapy-naive patients with extensive-disease SCLC were randomized in a 2:1 ratio to receive either:
-
Arm 1: Carboplatin (AUC 5 on day 1) + Etoposide (100 mg/m² on days 1-3) + this compound.
-
Arm 2: Carboplatin (AUC 5 on day 1) + Etoposide (100 mg/m² on days 1-3) alone.
-
Efficacy in Multiple Myeloma (MM)
In heavily pre-treated patients with relapsed and/or refractory CD56-positive multiple myeloma, single-agent this compound was evaluated in a phase I study.[8] In a phase II study, it was assessed in combination with lenalidomide (B1683929) and dexamethasone (B1670325).[3]
| Treatment | Overall Response Rate (ORR) | Patient Population |
| This compound (monotherapy) | 17% (in a Phase I study) | Heavily pre-treated relapsed/refractory MM |
| This compound + Lenalidomide/Dexamethasone | 56.4% | Relapsed/refractory MM |
| Table 2: Efficacy of this compound in Multiple Myeloma[3][9] |
Standard chemotherapy for relapsed/refractory multiple myeloma includes a variety of combination regimens such as proteasome inhibitors (e.g., bortezomib, carfilzomib), immunomodulatory drugs (e.g., lenalidomide, pomalidomide), and monoclonal antibodies, often in combination with dexamethasone.[10][11][12][13][14] The overall response rates for these standard regimens can vary widely depending on the specific combination and the patient population. For instance, the combination of lenalidomide and dexamethasone has shown an ORR of around 60% in relapsed MM.[13]
Experimental Protocol: Phase II Study in MM[3]
-
Patient Population: Patients with relapsed or relapsed/refractory CD56-positive multiple myeloma.
-
Treatment: this compound at a dose of 75 mg/m² in combination with standard doses of lenalidomide and dexamethasone.
Efficacy in Merkel Cell Carcinoma (MCC) and Ovarian Cancer
Data on the efficacy of this compound in Merkel cell carcinoma and ovarian cancer are primarily from a phase I expansion cohort study.[2]
| Tumor Type | Response |
| Merkel Cell Carcinoma (MCC) | 1 Complete Response (CR), 1 clinical CR |
| Ovarian Cancer (OC) | No objective responses reported in the initial cohort |
| Table 3: Preliminary Efficacy in MCC and Ovarian Cancer[2] |
Standard first-line chemotherapy for advanced MCC often involves platinum-based drugs (cisplatin or carboplatin) in combination with etoposide.[15][16][17][18] While initial response rates can be high, these responses are often not durable.[18][19] For recurrent ovarian cancer, treatment typically involves platinum-based chemotherapy, with the specific regimen depending on the patient's sensitivity to previous platinum-based treatments.[20][21][22][23]
Experimental Protocol: Phase I Expansion Cohort[2]
-
Patient Population: Patients with relapsed or refractory SCLC (one prior therapy), or MCC or OC (at least one prior therapy).
-
Treatment: this compound administered intravenously for 3 consecutive days every 21 days at the recommended phase II dose of 60 mg/m²/day.
Mechanism of Action of this compound
Conclusion
Clinical trial data to date suggests that while this compound has shown some activity in heavily pre-treated multiple myeloma, particularly in combination with other agents, it did not demonstrate a significant efficacy benefit over standard chemotherapy in the first-line treatment of extensive-stage small-cell lung cancer. The toxicity profile, especially the risk of serious infections when combined with chemotherapy, is a critical consideration. Preliminary data in Merkel cell carcinoma showed some promising responses, but further investigation is required. For ovarian cancer, the initial data did not show objective responses. The development and evaluation of this compound highlight both the potential and the challenges of antibody-drug conjugates in targeting CD56-positive malignancies. Further research is necessary to identify patient populations that may derive the most benefit from this targeted therapy and to optimize its use, potentially in combination with other novel agents.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. ascopubs.org [ascopubs.org]
- 3. imrpress.com [imrpress.com]
- 4. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate this compound (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent this compound (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Myeloma | Treatment for Multiple Myeloma | LLS [bloodcancerunited.org]
- 11. Management of multiple myeloma in the relapsed/refractory patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy Drugs Used To Treat Multiple Myeloma [webmd.com]
- 13. library.ehaweb.org [library.ehaweb.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. merkelcell.org [merkelcell.org]
- 16. Chemotherapy for Merkel Cell Carcinoma | American Cancer Society [cancer.org]
- 17. moffitt.org [moffitt.org]
- 18. Merkel Cell Carcinoma: Chemotherapy and Emerging New Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotherapy for patients with locally advanced or metastatic Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Chemotherapy for recurrent ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ovarian Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. ovariancancer.net.au [ovariancancer.net.au]
A Head-to-Head Comparison of Lorvotuzumab Mertansine and Other CD56-Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The neural cell adhesion molecule (NCAM), also known as CD56, has emerged as a promising therapeutic target for a variety of cancers due to its high expression on tumor cells and limited expression on normal tissues. This has led to the development of several antibody-drug conjugates (ADCs) designed to selectively deliver potent cytotoxic payloads to CD56-positive malignancies. This guide provides a detailed head-to-head comparison of lorvotuzumab mertansine (B1676302) and other notable CD56-targeting ADCs, supported by preclinical and clinical experimental data.
Overview of CD56-Targeting ADCs
This comparison focuses on four distinct CD56-targeting ADCs, each characterized by a unique combination of antibody, linker, and cytotoxic payload.
-
Lorvotuzumab Mertansine (IMGN901): A humanized anti-CD56 antibody (lorvotuzumab) conjugated to the maytansinoid derivative DM1, a potent tubulin inhibitor, via a reducible disulfide linker.[1][2]
-
Promiximab-Duocarmycin (promiximab-DUBA): A novel anti-CD56 antibody (promiximab) linked to the DNA alkylating agent duocarmycin.[3][4]
-
PBD-Based ADCs (m900/m906-PBD): Human anti-CD56 antibodies (m900 and m906) conjugated to a pyrrolobenzodiazepine (PBD) dimer, a DNA cross-linking agent.[5][6]
-
Adcitmer®: A CD56-targeting antibody conjugated to monomethyl auristatin E (MMAE), another potent tubulin inhibitor.[7][8]
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of these CD56-targeting ADCs across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of CD56-Targeting ADCs
| ADC | Cell Line | Cancer Type | IC50 | Citation(s) |
| This compound | NCI-H526 | Small Cell Lung Cancer | 0.2 nM | [9] |
| NCI-H69 | Small Cell Lung Cancer | 5 nM | [9] | |
| IMR32 | Neuroblastoma | ~60 pM | [10] | |
| Promiximab-Duocarmycin | NCI-H526 | Small Cell Lung Cancer | 0.07 nM | [3][4] |
| NCI-H524 | Small Cell Lung Cancer | 0.18 nM | [3][4] | |
| NCI-H69 | Small Cell Lung Cancer | 0.29 nM | [3][4] | |
| m906-PBD | Neuroblastoma Cell Lines | Neuroblastoma | 0.05 - 1.7 pM | [6] |
| m900-PBD | Neuroblastoma Cell Lines | Neuroblastoma | ~100 pM | [6] |
| Adcitmer® | Merkel Cell Carcinoma Cell Lines | Merkel Cell Carcinoma | Cytotoxicity comparable to free MMAE | [7][11] |
Table 2: In Vivo Efficacy of CD56-Targeting ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Citation(s) |
| This compound | SW2 | Small Cell Lung Cancer | Single dose, 17 mg/kg | High activity, 50% tumor-free | [9] |
| SW2 | Small Cell Lung Cancer | Single dose, 51 mg/kg | Curative, all animals tumor-free | [9] | |
| Promiximab-Duocarmycin | NCI-H526 | Small Cell Lung Cancer | 5 and 10 mg/kg, q3d x 3 | Sustained tumor regression | [3][4] |
| NCI-H69 | Small Cell Lung Cancer | 5 and 10 mg/kg, q3d x 3 | Significant tumor growth inhibition | [3][4] | |
| Adcitmer® | Merkel Cell Carcinoma | Merkel Cell Carcinoma | 5 mg/kg, twice weekly for 1 month | Significant reduction in tumor growth | [11][12] |
| m906-PBD & m900-PBD | Neuroblastoma | Neuroblastoma | Not specified | Preliminary animal studies show promising results; detailed in vivo data not yet published. | [5][6] |
Signaling Pathways and Experimental Workflows
CD56 Signaling and ADC Internalization
CD56, upon binding by an antibody, can trigger downstream signaling cascades involving FAK, MAPK, and PI3K.[13] This interaction also facilitates the internalization of the ADC, a critical step for the subsequent release of the cytotoxic payload. The internalized ADC traffics through the endosomal-lysosomal pathway, where the linker is cleaved, and the payload is released into the cytoplasm to exert its cytotoxic effect.
Caption: General mechanism of action for CD56-targeting ADCs.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The in vitro potency of ADCs is typically determined using a cytotoxicity assay, such as the MTT or XTT assay. This workflow outlines the key steps involved in assessing the half-maximal inhibitory concentration (IC50) of an ADC.
Caption: Standard workflow for determining the in vitro cytotoxicity of ADCs.
Experimental Workflow for In Vivo Efficacy Assessment in Xenograft Models
The antitumor activity of ADCs in a living system is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: General workflow for assessing the in vivo efficacy of ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (Adapted from[9])
-
Cell Culture: CD56-positive human cancer cell lines (e.g., NCI-H526, NCI-H69) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the ADC at various concentrations. Control wells receive the vehicle or a non-targeting control ADC.
-
Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (WST-8 Assay): After the incubation period, a cell viability reagent such as WST-8 is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the WST-8 tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model (Adapted from[3][4])
-
Animal Models: Female athymic nude or SCID mice, typically 4-6 weeks old, are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Cell Implantation: A suspension of human cancer cells (e.g., NCI-H526, NCI-H69) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (width^2 * length) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into different treatment groups. The ADC, vehicle control, or a non-targeting control ADC is administered intravenously according to the specified dosing schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured two to three times per week throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression and survival.
-
Toxicity Assessment: The general health and body weight of the mice are monitored as indicators of treatment-related toxicity. At the end of the study, major organs may be collected for histopathological analysis.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
The landscape of CD56-targeting ADCs is diverse, with different payloads offering distinct mechanisms of action and potency. This compound has demonstrated significant antitumor activity in both preclinical models and early clinical trials. Newer entrants like promiximab-duocarmycin and the PBD-based ADCs show promise with high in vitro potency. Adcitmer represents another viable approach with its MMAE payload. The choice of the optimal CD56-targeting ADC for a specific malignancy will likely depend on factors such as the tumor's sensitivity to a particular payload, the ADC's safety profile, and its pharmacokinetic properties. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these promising agents.
References
- 1. njbio.com [njbio.com]
- 2. Frontiers | CD56 in the Immune System: More Than a Marker for Cytotoxicity? [frontiersin.org]
- 3. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Technology - Therapeutic antibody-drug conjugates targeting CD56-positive cancers [nih.technologypublisher.com]
- 6. Differential killing of CD56-expressing cells by drug-conjugated human antibodies targeting membrane-distal and membrane-proximal non-overlapping epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adcitmer® , a new CD56-targeting monomethyl auristatin E-conjugated antibody, is a potential therapeutic approach in Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CD56 (NCAM) [bdbiosciences.com]
Validating Lorvotuzumab Mertansine's In Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of lorvotuzumab mertansine (B1676302), a promising antibody-drug conjugate (ADC), with alternative therapeutic strategies for CD56-positive cancers. The content is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to Lorvotuzumab Mertansine
This compound is an investigational ADC designed to target and eliminate cancer cells expressing the CD56 (also known as Neural Cell Adhesion Molecule or NCAM) surface antigen.[1][2] This targeted therapy consists of a humanized monoclonal antibody, lorvotuzumab, which specifically binds to CD56, linked to the potent cytotoxic agent DM1, a maytansinoid derivative.[1][2] The expression of CD56 is a hallmark of various malignancies, including small cell lung cancer (SCLC), multiple myeloma, Merkel cell carcinoma, and several pediatric cancers, making it an attractive target for ADC-based therapies.[1][3]
The fundamental mechanism of action of this compound involves a multi-step process that ensures the targeted delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity. This process includes:
-
High-Affinity Binding: The lorvotuzumab antibody component binds with high specificity to the CD56 antigen on the surface of tumor cells.[1]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cancer cell through endocytosis.[3]
-
Intracellular Payload Release: Inside the cell, the linker connecting the antibody and the DM1 payload is cleaved, releasing the cytotoxic agent.[3]
-
Disruption of Microtubule Dynamics: The released DM1 binds to tubulin, a critical component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[3]
-
Induction of Apoptosis: The disruption of the microtubule network and subsequent cell cycle arrest ultimately trigger programmed cell death (apoptosis) in the cancer cell.[3]
This targeted approach aims to enhance the therapeutic window of the potent cytotoxic agent by concentrating its activity at the tumor site.
In Vivo Performance of this compound
Preclinical in vivo studies have demonstrated the dose-dependent and antigen-specific anti-tumor activity of this compound in various xenograft models of CD56-positive cancers.
Small Cell Lung Cancer (SCLC)
In SCLC xenograft models, this compound has shown significant efficacy both as a monotherapy and in combination with standard-of-care chemotherapy.
-
Monotherapy: In the NCI-H526 SCLC xenograft model, a single intravenous injection of this compound at doses of 3, 17, and 51 mg/kg resulted in dose-dependent tumor growth inhibition.[1]
-
Combination Therapy: When combined with carboplatin (B1684641) and etoposide (B1684455), this compound exhibited superior anti-tumor activity compared to chemotherapy alone, even at doses of this compound that were minimally effective as monotherapy.[1] In the NCI-H526 model, the combination of this compound with carboplatin/etoposide led to more durable tumor regressions.[1] Furthermore, the combination with paclitaxel (B517696) and carboplatin resulted in complete tumor regressions in all treated animals.[1]
Pediatric Cancers
This compound has also been evaluated in preclinical models of pediatric cancers that express CD56. In vivo studies have shown objective responses in neuroblastoma and rhabdomyosarcoma xenografts.[2] A phase 2 study in children with relapsed or refractory Wilms tumor, rhabdomyosarcoma, neuroblastoma, and other CD56-expressing solid tumors showed limited clinical activity, although the treatment was generally well-tolerated.[4]
Comparative Analysis with Alternative Therapies
The therapeutic landscape for CD56-positive cancers includes standard chemotherapy regimens and emerging targeted therapies. This section compares the in vivo performance of this compound with these alternatives.
Standard Chemotherapy (Platinum/Etoposide)
Standard-of-care chemotherapy, such as the combination of a platinum agent (cisplatin or carboplatin) with etoposide, is a cornerstone of treatment for SCLC.
In Vivo Comparison:
As previously mentioned, preclinical studies have directly compared this compound with and in combination with platinum/etoposide chemotherapy in SCLC xenograft models.[1] While chemotherapy alone can induce tumor growth inhibition, the addition of this compound significantly enhances the anti-tumor effect, leading to more profound and sustained tumor regressions.[1] This suggests a synergistic or additive effect between the targeted action of the ADC and the broader cytotoxic effects of chemotherapy. However, a phase 1/2 clinical trial combining this compound with carboplatin/etoposide in extensive-stage SCLC patients did not show an improvement in efficacy over chemotherapy alone and was associated with increased toxicity.[5]
Adcitmer® (CD56-targeting ADC)
Adcitmer® is another CD56-targeting ADC that utilizes monomethyl auristatin E (MMAE) as its cytotoxic payload.[6]
In Vivo Performance:
Preclinical studies in a Merkel cell carcinoma (MCC) xenograft mouse model demonstrated that Adcitmer® significantly reduced tumor growth.[6][7] In a direct comparison within an MCC xenograft model, both Adcitmer® and an aglycosylated version of Adcitmer® effectively suppressed tumor growth when administered intravenously at 5 mg/kg twice a week.[7][8] The aglycosylated form showed a trend towards a more pronounced anti-tumor effect, with some instances of complete tumor regression.[8]
DXC006 (CD56-targeting ADC)
DXC006 is a novel CD56-targeting ADC that employs the topoisomerase I inhibitor CPT113 as its cytotoxic payload.[9][10]
In Vivo Performance:
Preclinical evaluation of DXC006 in xenograft models of CD56-positive cancers, including neuroblastoma (IMR-32), SCLC (NCI-H526), and multiple myeloma (NCI-H929), has demonstrated durable anti-tumor activity.[9][11] A single dose of DXC006 at 2 mg/kg, 3 mg/kg, and 5 mg/kg in the respective models led to significant tumor regression.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies for this compound and its comparators.
Table 1: In Vivo Efficacy of this compound in SCLC Xenograft Model (NCI-H526) [1]
| Treatment Group | Dose and Schedule | Median Tumor Volume (T/C Ratio) | Tumor Growth Delay (T-C days) | Outcome |
| Control | - | 1.0 | - | - |
| This compound | 8.5 mg/kg, qw x 2 | 0.12 | 23.1 | High anti-tumor activity |
| Carboplatin/Etoposide | 100 mg/kg qd x 1 / 3 mg/kg qd x 5 | 0.28 | 10.9 | Anti-tumor activity |
| This compound + Carboplatin/Etoposide | 1.4 mg/kg, qw x 2 + Chemo | 0.06 | 32.5 | 3/6 Complete Regressions |
| This compound + Carboplatin/Etoposide | 2.8 mg/kg, qw x 2 + Chemo | <0.01 | >96 | 6/6 Complete Regressions |
| This compound + Carboplatin/Etoposide | 5.7 mg/kg, qw x 2 + Chewo | <0.01 | >96 | 6/6 Complete Regressions |
| This compound + Carboplatin/Etoposide | 8.5 mg/kg, qw x 2 + Chemo | <0.01 | >96 | 6/6 Complete Regressions |
Table 2: In Vivo Efficacy of Adcitmer® in Merkel Cell Carcinoma Xenograft Model [7]
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction | Outcome |
| Control (PBS) | - | - | Continued tumor growth |
| Adcitmer® | 5 mg/kg, twice a week | Significant reduction | Tumor growth suppression |
| Aglycosylated Adcitmer® | 5 mg/kg, twice a week | Significant reduction | Tumor growth suppression, with some complete regressions |
Table 3: In Vivo Efficacy of DXC006 in CD56-Positive Xenograft Models [9][11]
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome |
| IMR-32 | Neuroblastoma | 2 mg/kg, single dose | Durable anti-tumor activity |
| NCI-H526 | SCLC | 3 mg/kg, single dose | Durable anti-tumor activity |
| NCI-H929 | Multiple Myeloma | 5 mg/kg, single dose | Durable anti-tumor activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound in SCLC Xenograft Model[1]
-
Animal Model: Female SCID mice.
-
Cell Line and Tumor Implantation: NCI-H526 SCLC cells were implanted subcutaneously.
-
Treatment: When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment groups. This compound was administered intravenously (IV) once weekly for two weeks (qw x 2). Carboplatin was administered intraperitoneally (IP) on day 1, and etoposide was administered IV on days 1-5.
-
Endpoint Analysis: Tumor volumes were measured 1-2 times weekly. The study endpoint was a tumor volume of 2000 mm³ or 120 days post-tumor implantation.
Adcitmer® in Merkel Cell Carcinoma Xenograft Model[7]
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Merkel cell carcinoma cells were implanted to form xenografts.
-
Treatment: Adcitmer® and its aglycosylated form were administered intravenously at a dose of 5 mg/kg twice a week.
-
Endpoint Analysis: Tumor volume was monitored throughout the experiment. At the end of the study, tumors were weighed.
DXC006 in CD56-Positive Xenograft Models[9][11]
-
Animal Models: Not explicitly specified in the abstract, but typically immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.
-
Cell Lines: IMR-32 (neuroblastoma), NCI-H526 (SCLC), and NCI-H929 (multiple myeloma).
-
Treatment: A single intravenous dose of DXC006 was administered at 2, 3, or 5 mg/kg depending on the model.
-
Endpoint Analysis: The primary outcome was the assessment of anti-tumor activity, described as "durable."
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo xenograft studies.
Caption: Therapeutic strategies for CD56-positive cancers.
References
- 1. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. ADVL1522: A phase 2 study of this compound (IMGN901) in children with relapsed or refractory wilms tumor, rhabdomyosarcoma, neuroblastoma, pleuropulmonary blastoma, malignant peripheral nerve sheath tumor, or synovial sarcoma-A Children's Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate this compound (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adcitmer® , a new CD56-targeting monomethyl auristatin E-conjugated antibody, is a potential therapeutic approach in Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Adcitmer, a Monomethyl-Auristatin E bearing antibody-drug conjugate for the treatment of CD56-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hangzhou’s DXC-006 ADC shows antitumor activity in preclinical models | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Lorvotuzumab Mertansine: A Comparative Analysis of Normal Tissue Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of lorvotuzumab mertansine (B1676302) with normal human tissues. Lorvotuzumab mertansine (also known as IMGN901) is an antibody-drug conjugate (ADC) that targets CD56 (also known as Neural Cell Adhesion Molecule or NCAM), a protein expressed on the surface of various cancer cells, including those in small cell lung cancer and multiple myeloma.[1][2] The ADC consists of a humanized anti-CD56 antibody linked to the cytotoxic maytansinoid DM1.[1] Understanding the on-target, off-tumor binding of this ADC to normal tissues is critical for interpreting its safety profile and for the development of future targeted therapies.
Summary of CD56 Expression in Normal Human Tissues
While specific quantitative data from a comprehensive tissue cross-reactivity study for this compound on a full panel of 32 normal human tissues is not publicly available, the expression profile of its target, CD56, has been well-characterized. This information, primarily derived from immunohistochemistry studies, provides a strong indication of the potential for cross-reactivity.
The following table summarizes the expression of CD56 in a range of normal human tissues. The expression levels are categorized as High, Medium, Low, or Not Detected based on data from The Human Protein Atlas and other published literature.[3][4]
| Tissue | CD56 (NCAM1) Expression Level |
| Nervous System | |
| Brain (Cerebral cortex, Cerebellum) | High |
| Peripheral Nerves | High |
| Spinal Cord | High |
| Endocrine System | |
| Adrenal Gland | High (medulla), Medium (cortex) |
| Pancreas (Islet cells) | Medium |
| Thyroid Gland | Medium |
| Pituitary Gland | Medium |
| Hematopoietic and Lymphoid Tissues | |
| Natural Killer (NK) cells | High |
| Subsets of T-cells | Medium to Low |
| Bone Marrow | Low |
| Lymph Node | Low |
| Spleen | Low |
| Cardiovascular System | |
| Heart Muscle | Medium |
| Gastrointestinal System | |
| Stomach (Parietal cells) | Medium |
| Small Intestine | Low |
| Colon | Low |
| Liver (Hepatocytes) | Low |
| Genitourinary System | |
| Kidney (Proximal tubules) | Medium |
| Other Tissues | |
| Skeletal Muscle | Low |
This table is a qualitative summary based on available immunohistochemistry data. The intensity of staining can vary between individuals and different studies.
The expression of CD56 in normal tissues, particularly the nervous system and heart muscle, is a key consideration in the safety profile of this compound.[1] Toxicities observed in clinical trials, such as peripheral neuropathy, are likely associated with the binding of the ADC to these CD56-expressing normal cells.[1][5]
Comparison with Alternative Therapies
A direct comparison of the tissue cross-reactivity of this compound with specific alternative therapies is challenging due to the lack of publicly available head-to-head preclinical studies. However, a conceptual comparison can be made based on the targets and known toxicities of other ADCs used for similar indications.
For instance, ADCs targeting antigens with more restricted expression in normal tissues may offer a wider therapeutic window. Conversely, ADCs targeting antigens that are also present on vital organs may exhibit similar on-target, off-tumor toxicities. The choice of cytotoxic payload and linker technology also significantly influences the safety profile of an ADC, independent of the target's tissue distribution.[5]
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the cross-reactivity of an antibody-drug conjugate like this compound with normal human tissues, based on FDA guidelines and standard immunohistochemistry (IHC) practices.
Objective: To determine the binding profile of this compound to a comprehensive panel of normal human tissues.
Materials:
-
This compound
-
Negative control ADC (with a non-targeting antibody)
-
A panel of fresh-frozen normal human tissues (typically a minimum of 32 different tissues from at least three unrelated donors)
-
Cryostat
-
Microscope slides
-
Fixatives (e.g., acetone)
-
Blocking buffers (e.g., goat serum)
-
Secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP)
-
Substrate-chromogen system (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Methodology:
-
Tissue Preparation: Fresh-frozen human tissues are sectioned using a cryostat at a thickness of 5-10 µm and mounted on charged microscope slides.
-
Fixation: Sections are fixed in a suitable fixative, such as cold acetone, for a brief period.
-
Blocking: Non-specific binding sites are blocked by incubating the sections with a blocking buffer.
-
Primary Antibody Incubation: Sections are incubated with pre-determined optimal concentrations of this compound or the negative control ADC.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a secondary antibody that recognizes the primary antibody and is conjugated to a detection enzyme.
-
Detection: The enzymatic reaction is visualized by adding a substrate-chromogen solution, resulting in a colored precipitate at the site of antibody binding.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The sections are dehydrated through a series of alcohol and xylene washes and then coverslipped.
-
Microscopic Evaluation: A board-certified pathologist examines the slides and scores the staining intensity and distribution in each tissue. The scoring is typically semi-quantitative (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
Visualizations
Experimental Workflow for Tissue Cross-Reactivity
Caption: Workflow for assessing normal tissue cross-reactivity.
CD56 (NCAM) Signaling Pathway
Caption: Simplified CD56 (NCAM) signaling pathway.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of NCAM1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Small Cell Lung Cancer: A Comparative Review of Antibody-Drug Conjugates
For decades, the treatment landscape for small cell lung cancer (SCLC), a particularly aggressive form of lung cancer, has been largely stagnant. However, a new class of targeted therapies, antibody-drug conjugates (ADCs), is emerging as a beacon of hope, demonstrating unprecedented efficacy in clinical trials. This guide provides a comprehensive comparative review of the leading ADCs in development for SCLC, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape, complete with supporting experimental data and methodologies.
SCLC is characterized by rapid tumor growth and early metastasis, contributing to a dismal prognosis for many patients. Traditional chemotherapy, while initially effective for many, is often followed by rapid relapse and the development of treatment resistance. The advent of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface antigens, represents a paradigm shift in the management of this challenging disease. This review focuses on the most promising ADC targets currently under investigation in SCLC: Delta-like ligand 3 (DLL3), TROP-2, B7-H3, SEZ6, c-MET, and PTK7.
Comparative Efficacy and Safety of ADCs in Clinical Trials
The clinical development of ADCs for SCLC has seen a surge of activity, with several agents demonstrating significant anti-tumor activity in heavily pretreated patient populations. The following tables summarize the key efficacy and safety data from recent clinical trials.
| ADC (Target) | Trial (Phase) | Patient Population | ORR (%) | DoR (months) | PFS (months) | OS (months) | Key Grade ≥3 TRAEs (%) |
| Ifinatamab deruxtecan (B607063) (B7-H3) | IDeate-Lung01 (II) | Previously treated ES-SCLC | 48.2[1][2][3][4] | 5.3[2][3][4] | 4.9[2][3][4] | 10.3[2][3][4] | Neutropenia (13.9), Lymphopenia (12.4), Anemia (10.2)[1] |
| SHR-4849 (DLL3) | Phase I | Relapsed SCLC | 59.5 (evaluable patients)[5][6] | Not Reported | 6.7[7] | Not Reported | Decreased white blood cell count, Anemia, Neutropenia (specific % not reported)[5][6] |
| ZL-1310 (DLL3) | Phase I | Relapsed/Refractory ES-SCLC | 68 (in 28 evaluable pts)[8] | Not Estimable (at time of report)[9] | Not Reported | Not Reported | Anemia (6), Neutropenia (5), Thrombocytopenia (3) (n=28)[8] |
| Sacituzumab govitecan (TROP-2) | TROPiCS-03 (II) | Second-line ES-SCLC | 41.9[3] | 4.73[3] | 4.40[3] | 13.60[3] | Neutropenia, Diarrhea, Fatigue (specific % not detailed in abstract)[10] |
| SHR-A1921 (TROP-2) | Phase I | Advanced Solid Tumors (including SCLC) | 33.3 (in 15 evaluable SCLC pts)[11] | 4.4[11] | Not Reported | Not Reported | Stomatitis (Grade 3 DLT)[4] |
| ABBV-011 (SEZ6) | Phase I (NCT03639194) | Relapsed/Refractory SCLC | 25 (in dose-expansion cohort)[8][12] | 4.2[8][12] | 3.5[8][12] | Not Reported | Fatigue, Nausea, Thrombocytopenia (specific % not detailed in abstract)[8][12] |
| MTX-13 (PTK7) | Preclinical | SCLC Xenograft Models | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Favorable safety profile in monkeys[13][14][15] |
ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; TRAEs: Treatment-Related Adverse Events; ES-SCLC: Extensive-Stage Small Cell Lung Cancer; DLT: Dose-Limiting Toxicity. Data is based on publicly available information from clinical trial announcements and publications.
Key Signaling Pathways Targeted by ADCs in SCLC
The rational design of ADCs hinges on the identification of suitable cell surface antigens that are highly expressed on tumor cells with limited expression on healthy tissues. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the ADC targets discussed in this review.
References
- 1. merck.com [merck.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. WCLC 2025: Ifinatamab deruxtecan demonstrates high response rate in previously treated extensive-stage small cell lung cancer: Phase 2 IDeate-Lung01 trial - eca [ecancer.org]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. First-in-Human Trial Shows Promising Results for DLL3-Targeted Antibody-Drug Conjugate SHR-4849 in Relapsed Small Cell Lung Cancer | IASLC [iaslc.org]
- 6. WCLC 2025: First-in-human trial shows promising results for DLL3-targeted antibody-drug conjugate SHR-4849 in relapsed SCLC - ecancer [ecancer.org]
- 7. ir.ideayabio.com [ir.ideayabio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 11. A Study of SHR-A1921 for Injection in Subjects With Advanced Solid Tumours [clin.larvol.com]
- 12. researchgate.net [researchgate.net]
- 13. bioengineer.org [bioengineer.org]
- 14. MTX-13, a Novel PTK7-Directed Antibody–Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTX-13, a Novel PTK7-Directed Antibody-Drug Conjugate with Widened Therapeutic Index Shows Sustained Tumor Regressions for a Broader Spectrum of PTK7-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Lorvotuzumab Mertansine Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lorvotuzumab mertansine (B1676302) (LM) in combination with other therapeutic agents. The information presented is supported by preclinical and clinical experimental data to assist researchers in evaluating the synergistic potential of this antibody-drug conjugate (ADC) in various cancer models.
Mechanism of Action: A Dual Approach to Cancer Therapy
Lorvotuzumab mertansine is an ADC composed of a humanized anti-CD56 antibody (lorvotuzumab) linked to the potent microtubule-disrupting agent, mertansine (DM1).[1][2] Its mechanism of action is twofold:
-
Targeted Delivery: The lorvotuzumab component specifically targets the CD56 antigen, a neural cell adhesion molecule expressed on the surface of various tumor cells, including multiple myeloma and small-cell lung cancer, but with limited expression on normal tissues.[1][2]
-
Cytotoxic Payload: Upon binding to CD56, the ADC is internalized by the cancer cell. Inside the cell, the mertansine payload is released, where it binds to tubulin and inhibits microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2]
The targeted delivery of a highly potent cytotoxic agent is designed to enhance the therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.
Preclinical and Clinical Efficacy of this compound Combinations
Preclinical and clinical studies have explored the synergistic effects of this compound in combination with standard-of-care therapies across different cancer types. Below is a summary of key findings.
Combination Therapy in Multiple Myeloma
A phase II clinical trial evaluated the combination of this compound with lenalidomide (B1683929) and dexamethasone (B1670325) in patients with relapsed or refractory multiple myeloma. The study reported an overall response rate (ORR) of 56.4%.[1] The most common treatment-related adverse event was peripheral neuropathy, which was mostly grade 2 or less.[1]
| Clinical Trial (Phase II) | Combination Regimen | Patient Population | Overall Response Rate (ORR) | Key Adverse Events |
| NCT01038959 (paraphrased) | This compound + Lenalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 56.4%[1] | Peripheral neuropathy (mostly Grade 1/2)[1] |
Combination Therapy in Small-Cell Lung Cancer (SCLC)
Preclinical studies in SCLC xenograft models have demonstrated significant anti-tumor activity when this compound is combined with platinum-based chemotherapy and etoposide (B1684455).[2] However, a phase 1/2 clinical trial in extensive-stage SCLC patients did not show improved efficacy for the combination of LM with carboplatin (B1684641) and etoposide compared to carboplatin and etoposide alone, and it was associated with increased toxicity.
| Preclinical Study (Xenograft) | Combination Regimen | Cancer Model | Tumor Growth Inhibition (T/C %) |
| Whiteman et al. (paraphrased) | This compound + Carboplatin/Etoposide | SCLC Xenograft | Data not explicitly available in provided search results |
| Clinical Trial (Phase 1/2) | Combination Regimen | Patient Population | Median Progression-Free Survival (PFS) | Key Findings |
| Socinski et al. (paraphrased) | This compound + Carboplatin/Etoposide | Extensive-Stage SCLC | No significant improvement over standard therapy | Increased toxicity with the combination |
Combination Therapy in Ovarian Cancer
Preclinical evaluation in an ovarian cancer xenograft model showed that the combination of this compound with paclitaxel (B517696) and carboplatin resulted in complete tumor regressions. This suggests a potential synergistic effect that warrants further investigation.
| Preclinical Study (Xenograft) | Combination Regimen | Cancer Model | Tumor Response |
| Whiteman et al. (paraphrased) | This compound + Paclitaxel/Carboplatin | Ovarian Cancer Xenograft | Complete tumor regressions |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound combinations are provided below.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of this compound alone and in combination with other agents using a tetrazolium-based (e.g., MTT) assay.[3][4][5][6][7]
Materials:
-
Target cancer cell lines (CD56-positive and negative controls)
-
Complete cell culture medium
-
This compound
-
Combination agent(s)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, the combination agent, or the combination of both. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.
In Vivo Xenograft Studies
This protocol describes a generalized procedure for evaluating the in vivo efficacy of this compound combinations in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CD56-positive cancer cells
-
This compound
-
Combination agent(s)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound, the combination agent, or the combination of both according to the specified dose and schedule. A control group should receive a vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI).
Immunohistochemistry (IHC) for CD56
This protocol provides a general method for detecting the expression of CD56 in tumor tissues.[8][9][10][11][12]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Anti-CD56 primary antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-CD56 primary antibody.
-
Secondary Antibody Incubation: Incubate with the enzyme-linked secondary antibody.
-
Detection: Apply the chromogenic substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of CD56 staining.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound: antibody-drug-conjugate for CD56+ multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. dianova.com [dianova.com]
- 9. genomeme.ca [genomeme.ca]
- 10. genomeme.ca [genomeme.ca]
- 11. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 12. CD56 Expression on Natural Killer Cells and its Correlation with Clinical Outcomes in Oral Squamous Cell Carcinoma Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Analysis of Long-Term Efficacy of CD56-Targeting Antibody-Drug Conjugates in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Lorvotuzumab Mertansine (B1676302) and Other CD56-Targeting Antibody-Drug Conjugates
The cell surface glycoprotein (B1211001) CD56 (Neural Cell Adhesion Molecule, NCAM) has emerged as a promising therapeutic target for a range of malignancies, including small cell lung cancer (SCLC), neuroblastoma, and multiple myeloma, owing to its high expression on tumor cells and limited presence in most normal tissues.[1][2] This has spurred the development of antibody-drug conjugates (ADCs) designed to selectively deliver potent cytotoxic agents to CD56-expressing cancer cells. This guide provides a comparative overview of the long-term preclinical efficacy of the pioneering CD56-targeting ADC, lorvotuzumab mertansine (IMGN901), alongside other notable investigational ADCs: Adcitmer®, DXC006, and the m900/m906-PBD constructs.
Mechanism of Action: A Shared Strategy with Diverse Payloads
The fundamental mechanism of action for these CD56-targeting ADCs is conceptually similar. The antibody component binds with high affinity to CD56 on the cancer cell surface, leading to the internalization of the ADC-CD56 complex.[1][3] Once inside the cell, the cytotoxic payload is released from the antibody, exerting its cell-killing effect. While the target is the same, the choice of cytotoxic payload and linker technology differentiates these ADCs, potentially influencing their efficacy and safety profiles.
This compound employs the maytansinoid derivative DM1, a potent microtubule-disrupting agent.[3][4] Adcitmer® utilizes monomethyl auristatin E (MMAE), another powerful antimitotic agent.[5] DXC006 delivers a topoisomerase I inhibitor, CPT113, which induces DNA damage.[6] The m900 and m906 ADCs are conjugated to pyrrolobenzodiazepine (PBD) dimers, a class of DNA-damaging agents known for their high potency.[7]
Comparative Preclinical Efficacy
Direct head-to-head long-term efficacy studies comparing these ADCs in the same preclinical models are not extensively published. However, by examining individual studies, we can draw objective comparisons of their performance.
| ADC | Preclinical Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound (IMGN901) | SW2 Xenograft (SCID mice) | Small Cell Lung Cancer | Single IV injection of 3, 17, or 51 mg/kg | Dose-dependent anti-tumor activity. At 51 mg/kg, significant tumor regression was observed. | [8] |
| NCI-H526 Xenograft (SCID mice) | Small Cell Lung Cancer | 8.5 mg/kg, qw × 2 (in combination) | Durable complete tumor regressions in all animals when combined with paclitaxel/carboplatin. | [8] | |
| Pediatric Cancer Xenografts (various) | Neuroblastoma, Rhabdomyosarcoma, Wilms Tumor | 15 mg/kg IV, weekly x 3 | Objective responses in 38% of models, including complete responses. | [9] | |
| Adcitmer® | MCC Xenograft (Immunodeficient mice) | Merkel Cell Carcinoma | 5 mg/kg IV, twice a week for 1 month | Significant reduction in tumor growth. Aglycosylated form showed improved efficacy with complete regressions in some mice. | [5][10] |
| DXC006 | IMR-32 Xenograft | Neuroblastoma | Single dose of 2 mg/kg | Durable antitumor activity. | [6] |
| NCI-H526 Xenograft | Small Cell Lung Cancer | Single dose of 3 mg/kg | Durable antitumor activity. | [6] | |
| NCI-H929 Xenograft | Multiple Myeloma | Single dose of 5 mg/kg | Durable antitumor activity. | [6] | |
| m900/m906-PBD | Neuroblastoma Xenografts | Neuroblastoma | Not specified | Preliminary in vivo studies showed promising results. | [7] |
Detailed Experimental Protocols
A summary of the methodologies used in key preclinical studies is provided below to facilitate comparison and replication.
This compound in SCLC Xenograft Model
-
Animal Model: Female CB.17 SCID mice, 6-8 weeks old.
-
Cell Line: SW2 or NCI-H526 human small cell lung cancer cells.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in the right flank.
-
Treatment: Intravenous (IV) administration of this compound initiated when tumors reached a mean volume of approximately 100-200 mm³.
-
Endpoints: Tumor volume measured twice weekly. Body weight monitored as a measure of toxicity.[8]
Adcitmer® in Merkel Cell Carcinoma Xenograft Model
-
Animal Model: Immunodeficient mice.
-
Cell Line: Merkel cell carcinoma (MCC) cell line.
-
Tumor Implantation: Subcutaneous xenograft.
-
Treatment: Intravenous (IV) injections of Adcitmer® at 5 mg/kg, twice a week for one month.
DXC006 in Various CD56-Positive Xenograft Models
-
Animal Models: Not specified in detail, likely immunodeficient mice.
-
Cell Lines: IMR-32 (neuroblastoma), NCI-H526 (SCLC), and NCI-H929 (multiple myeloma).
-
Tumor Implantation: Xenograft models established from the respective cell lines.
-
Treatment: Single intravenous (IV) dose of 2 mg/kg (IMR-32), 3 mg/kg (NCI-H526), or 5 mg/kg (NCI-H929).
-
Endpoints: Observation for durable antitumor activities over a two-month period.[6]
CD56 Signaling and ADC Interaction
CD56, or NCAM, is involved in cell-cell and cell-matrix adhesion.[6] In cancer, its signaling can contribute to cell survival and proliferation. While the primary mechanism of ADC efficacy is payload delivery, the binding of the antibody to CD56 itself may also have an impact on these signaling pathways.[3] The internalization of the ADC-CD56 complex removes the receptor from the cell surface, potentially disrupting its normal signaling functions.
Conclusion and Future Directions
Preclinical studies have demonstrated the potent and long-term anti-tumor efficacy of this compound and other emerging CD56-targeting ADCs across a variety of cancer models. While this compound has paved the way, newer ADCs with different payloads and linker technologies, such as Adcitmer®, DXC006, and the m900/m906-PBD constructs, show considerable promise.
The choice of payload appears to be a critical determinant of efficacy, with DNA-damaging agents like PBDs and topoisomerase inhibitors showing potent activity. Future research should focus on direct comparative studies of these ADCs in standardized preclinical models to better delineate their relative long-term efficacy and safety profiles. Furthermore, a deeper understanding of the intricacies of CD56 signaling in different cancer types will be crucial for optimizing the therapeutic potential of this promising class of targeted agents.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 4. Facebook [cancer.gov]
- 5. Optimization of Adcitmer, a Monomethyl-Auristatin E bearing antibody-drug conjugate for the treatment of CD56-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of a Pyrrolobenzodiazepine Antibody-Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (this compound), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lorvotuzumab Mertansine
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides critical guidance for the proper disposal of lorvotuzumab mertansine (B1676302), an antibody-drug conjugate (ADC), and its associated contaminated materials. Due to the highly potent cytotoxic nature of its mertansine (DM1) payload, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All disposal activities must comply with federal, state, and local regulations for hazardous waste.
Lorvotuzumab mertansine is an investigational ADC comprising a humanized anti-CD56 antibody linked to the maytansinoid cytotoxic agent DM1.[1][2][3] The DM1 component is a potent microtubule inhibitor, rendering the entire ADC a hazardous substance requiring specialized handling and disposal.[2][4] Safety data sheets for mertansine (DM1) classify it as fatal if swallowed or in contact with skin, a cause of severe skin and eye damage, and a potential carcinogen with risks of causing genetic defects and fertility damage.[5][6]
Core Disposal Principles
-
Do Not Dispose via Standard Means: Under no circumstances should this compound or any contaminated materials be disposed of in general trash, biohazard bags intended for autoclaving, or down the sanitary sewer.[7][8]
-
Treat as Hazardous Chemical Waste: All waste generated from the handling of this compound must be segregated and managed as hazardous chemical waste.[7][9]
-
Consult Institutional Guidelines: Always consult and follow your institution's specific Environmental Health & Safety (EH&S) protocols for cytotoxic and hazardous waste disposal.
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe segregation, packaging, and labeling of this compound waste for final disposal by a certified hazardous waste contractor.
Waste Segregation
Immediately upon generation, segregate all waste contaminated with this compound into the following categories:
| Waste Type | Examples |
| Sharps Waste | Needles, syringes, scalpels, glass vials (including empty ones), slides, and pipettes that have come into contact with this compound. |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses; plasticware (e.g., pipette tips, tubes); bench paper; and materials used for spill cleanup. |
| Liquid Waste | Unused or expired solutions of this compound; residual amounts in vials; and contaminated buffers or media. |
Packaging and Containment
Proper containment is critical to prevent exposure and environmental release.
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof, and leak-proof sharps container clearly labeled "Hazardous Waste: Cytotoxic/Chemotherapeutic" and "Incinerate Only".[7]
-
Do not overfill the container; close it securely when it is no more than ¾ full.
-
-
Solid Waste:
-
Collect all contaminated solid waste in a dedicated, leak-proof plastic bag or liner placed inside a rigid, lidded container.
-
The outer container must be clearly labeled "Hazardous Waste: Cytotoxic/Chemotherapeutic" and "Incinerate Only".
-
Double-bagging is strongly recommended for enhanced safety.[7]
-
Keep the container closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, shatter-resistant, and leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled "Hazardous Waste: Cytotoxic/Chemotherapeutic" and include the full chemical name "this compound".
-
Place the primary liquid waste container inside a secondary, larger container to prevent spills.[7]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EH&S department.
-
Labeling and Storage
-
Labeling: All waste containers must be tagged with a hazardous waste label as soon as waste is first added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., this compound)
-
The specific hazards (e.g., "Highly Toxic," "Cytotoxic")
-
The accumulation start date
-
The Principal Investigator's name, lab location, and contact information.
-
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with hazard warnings. Ensure compliance with institutional limits on the volume of waste and the duration of storage.
Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management service to schedule a pickup.
-
Documentation: Complete all required waste disposal manifests or forms provided by the disposal service.
Emergency Spill Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable lab coat, and safety goggles. A respirator may be necessary depending on the nature of the spill.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent material to avoid aerosolization.
-
Clean the Area: Working from the outside in, clean the spill area with an appropriate decontaminating solution (as recommended by your institution's EH&S).
-
Dispose of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic hazardous waste following the procedures outlined above.
-
Report the Incident: Report the spill to your supervisor and EH&S department immediately.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from activities involving this compound.
Caption: Workflow for proper segregation and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. This compound, a CD56-targeting antibody-drug conjugate with potent antitumor activity against small cell lung cancer in human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Lorvotuzumab mertansine
This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Lorvotuzumab mertansine (B1676302). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Lorvotuzumab mertansine is an antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody linked to the highly potent cytotoxic agent, mertansine (DM1), a maytansinoid derivative.[1][2] The extreme cytotoxicity of the mertansine payload necessitates stringent handling protocols and specialized containment strategies.[3][4]
Hazard Identification and Risk Assessment
The primary hazard associated with this compound stems from its cytotoxic component, mertansine (DM1). Mertansine is a highly potent active pharmaceutical ingredient (HPAPI) that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] It is effective at picomolar concentrations and is significantly more potent than conventional chemotherapy agents.[1]
Key Hazards of Mertansine (DM1) Payload:
-
Acute Toxicity: Fatal if swallowed or in contact with skin.[5]
-
Skin Corrosion: Causes severe skin burns and eye damage.[5]
-
Systemic Health Hazards: May cause genetic defects, cancer, and may damage fertility or the unborn child.[5]
-
Organ Toxicity: Causes damage to organs.[5]
Due to these severe hazards, ADCs like this compound are typically assigned a very low Occupational Exposure Limit (OEL), often less than 0.1 μg/m³, requiring the most stringent containment measures.[6] A thorough risk assessment is mandatory before any handling activities commence.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for preventing exposure.[8] The required level of PPE depends on the specific operation, the physical form of the ADC, and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling of Lyophilized Powder (e.g., Weighing, Reconstitution) | Primary Containment: Negative pressure isolator (glove box).Gloves: Double-gloving with nitrile or neoprene gloves; outer gloves should have long cuffs covering the gown sleeves. Inspect gloves for defects before use.[9]Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Eye/Face Protection: Full-face shield or safety goggles with side shields worn within the isolator's anteroom.Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be worn when working outside of an isolator if there is any risk of aerosol generation.[9]Footwear: Dedicated, closed-toe shoes and disposable shoe covers. |
| Handling of Solubilized this compound (e.g., Dilution, Conjugation) | Primary Containment: Biological Safety Cabinet (BSC) Class II, Type B2 or an isolator under positive pressure to maintain sterility.Gloves: Double-gloving with nitrile gloves.[9]Gown: Disposable, solid-front, back-closing gown.Eye/Face Protection: Safety glasses with side shields or a face shield.Respiratory Protection: Generally not required if handled within a certified BSC, but a risk assessment should confirm this. |
| Spill Cleanup & Decontamination | Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves.Gown: Impermeable, disposable gown or a full "moon suit" with self-contained breathing apparatus for large spills of powdered HPAPI.Eye/Face Protection: Chemical splash goggles and a full-face shield.Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. For large spills, a Self-Contained Breathing Apparatus (SCBA) may be necessary.Footwear: Chemical-resistant boots and shoe covers. |
| Waste Disposal | Gloves: Double-gloving with nitrile gloves.Gown: Disposable, solid-front, back-closing gown.Eye/Face Protection: Safety glasses with side shields.Respiratory Protection: Not typically required if waste is properly contained. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory. The process must balance the need for operator protection from the cytotoxic payload with the need to maintain the sterility of the antibody-drug conjugate.
Step 1: Receiving and Unpacking
-
Confirm the integrity of the shipping container upon arrival. Inspect for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, single pair of nitrile gloves, safety glasses) before handling the outer packaging.
-
Transport the package to a designated receiving area with controlled access.
-
Open the shipping container within a chemical fume hood or designated containment area.
-
Carefully remove the primary container, inspect it for any breaches, and wipe its exterior with a suitable decontaminating agent (e.g., 70% ethanol) before transferring it to secure storage.
-
Store this compound at the recommended temperature (e.g., -80°C), protected from light, in a clearly labeled, restricted-access location.[10]
Step 2: Preparation and Handling of Powdered Compound
-
Critical Containment: All handling of powdered this compound or its cytotoxic payload (mertansine) must be performed within a negative-pressure containment isolator (glove box) to prevent operator exposure and environmental contamination.
-
Prepare the work surface inside the isolator by covering it with disposable, absorbent, plastic-backed liners.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) inside the isolator before starting.
-
Don the full PPE as specified in the table above for handling powdered compounds.
-
Carefully weigh the required amount of powder using a tared weigh boat. Avoid creating dust.
-
To reconstitute, add the specified solvent slowly to the vial containing the powder. Cap the vial securely and mix gently until fully dissolved.
-
Once the HPAPI is in solution, the risk of airborne contamination is significantly reduced.
Step 3: Handling of Solubilized Compound
-
All subsequent manipulations of the solubilized ADC (e.g., dilutions, transfers, conjugations) should be conducted within a Class II Biological Safety Cabinet (BSC) to maintain sterility.
-
Use needle-safe devices and luer-lock syringes and fittings to prevent leaks and aerosol generation.
-
After use, all non-disposable equipment must be decontaminated following the protocol in Section 4.
Decontamination and Disposal Plan
Effective decontamination and waste management are critical to prevent secondary contamination.[11][12]
Decontamination Procedures:
-
Surface Decontamination: At the end of each work session, decontaminate all surfaces within the isolator and BSC using a validated cleaning procedure. This may involve a sequence of solutions, such as a surfactant-based cleaner followed by a disinfectant (e.g., 10% bleach solution), and then neutralized with sterile water or 70% ethanol.
-
Equipment Decontamination: Immerse non-disposable equipment in a suitable decontaminating solution. For items that cannot be immersed, wipe them thoroughly.[11] Ensure the chosen method is compatible with the equipment material.
-
Spill Management:
-
Alert: Immediately alert personnel in the area.
-
Evacuate: Evacuate the immediate area if the spill involves powder or a large volume of liquid.
-
PPE: Don the appropriate spill response PPE.
-
Contain: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean: Working from the outside in, clean the spill area with a deactivating solution. Place all contaminated materials into a designated cytotoxic waste container.
-
Rinse: Perform a final rinse of the area with water.
-
Waste Disposal Plan: All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Segregation:
-
Sharps: All needles, syringes, and glass vials must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Gloves, gowns, shoe covers, absorbent pads, and other contaminated disposable items must be placed in thick, leak-proof plastic bags or containers clearly labeled with the cytotoxic hazard symbol.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in sealed, shatter-proof containers labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the primary substance (this compound).
-
Storage and Disposal: Store cytotoxic waste in a secure, designated area away from general laboratory traffic. Arrange for disposal through a licensed hazardous waste contractor.
Safe Handling Workflow Diagram
The following diagram illustrates the key stages and control measures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. dam.lonza.com [dam.lonza.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Decontamination – Comitè de Bioseguretat [ub.edu]
- 12. Decontamination - Health and Safety Directorate [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
